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  • Product: 3-(Benzyloxy)-2-chloro-6-fluorobenzoic acid
  • CAS: 2586126-46-5

Core Science & Biosynthesis

Foundational

3-(Benzyloxy)-2-chloro-6-fluorobenzoic Acid: Synthesis Pathway & Methodological Guide

Executive Summary 3-(Benzyloxy)-2-chloro-6-fluorobenzoic acid (CAS: 2586126-46-5) is a highly specialized, orthogonally protected building block utilized in advanced drug discovery and agrochemical development[1]. The mo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Benzyloxy)-2-chloro-6-fluorobenzoic acid (CAS: 2586126-46-5) is a highly specialized, orthogonally protected building block utilized in advanced drug discovery and agrochemical development[1]. The molecule features a carboxylic acid handle for amide coupling, a benzyl-protected phenol for late-stage diversification, and a specific halogenation pattern (2-chloro, 6-fluoro) that dictates the conformational geometry and metabolic stability of the resulting pharmacophore. This whitepaper details a robust, three-step synthetic pathway starting from commercially available precursors, emphasizing causality, mechanistic rationale, and self-validating experimental protocols.

Retrosynthetic Analysis & Strategy Justification

When designing a synthesis for highly substituted aromatic systems, controlling regioselectivity is the primary challenge. Direct electrophilic aromatic substitution (e.g., nitration followed by hydroxylation) on a 2-chloro-6-fluorobenzoic acid core yields complex mixtures due to the competing directing effects of the halogens and the deactivating nature of the carboxylic acid.

To bypass regiochemical ambiguity, our pathway utilizes a pre-functionalized starting material: 2-chloro-6-fluoro-3-methoxybenzoic acid (CAS: 886499-40-7)[2]. The strategy relies on three distinct transformations:

  • Ether Cleavage: Demethylation of the methoxy group to reveal the phenol.

  • Global Benzylation: Simultaneous protection of the phenol and carboxylic acid to prevent mixed alkylation.

  • Selective Saponification: Hydrolysis of the benzyl ester to regenerate the free carboxylic acid while leaving the benzyl ether intact.

SynthesisPathway SM 2-Chloro-6-fluoro- 3-methoxybenzoic acid (CAS: 886499-40-7) Int1 2-Chloro-6-fluoro- 3-hydroxybenzoic acid SM->Int1 Step 1: BBr3, DCM -78°C to RT Int2 Benzyl 3-(benzyloxy)- 2-chloro-6-fluorobenzoate Int1->Int2 Step 2: BnBr, K2CO3 DMF, 60°C Product 3-(Benzyloxy)-2-chloro- 6-fluorobenzoic acid (CAS: 2586126-46-5) Int2->Product Step 3: LiOH.H2O THF/MeOH/H2O, RT

Figure 1: Three-step synthesis pathway for 3-(Benzyloxy)-2-chloro-6-fluorobenzoic acid.

Mechanistic Insights & Causality

Step 1: Why Boron Tribromide ( BBr3​ )?

Cleaving an aryl methyl ether requires harsh conditions or strong Lewis acids because the O−CH3​ bond is highly stable[3]. BBr3​ is the gold standard for this transformation[4]. It coordinates to the basic ether oxygen, weakening the O−CH3​ bond. Subsequent nucleophilic attack by the bromide ion on the methyl group (via an SN​2 mechanism) expels methyl bromide, leaving an aryl dibromoborane complex[4]. This complex is highly sensitive to moisture and is rapidly hydrolyzed during aqueous workup to yield the desired phenol[4][5]. This method is preferred over acidic cleavage (e.g., HBr/AcOH) as it operates at lower temperatures, preventing unwanted decarboxylation or halogen exchange.

BBr3Mechanism A Aryl Methyl Ether (Ar-O-CH3) B Lewis Acid-Base Complex [Ar-O+(CH3)-B-Br3-] A->B BBr3 Coordination C Aryl Dibromoborane (Ar-O-BBr2) + CH3Br B->C SN2 Cleavage by Br- D Phenol (Ar-OH) + B(OH)3 + HBr C->D H2O Quench (Hydrolysis)

Figure 2: Mechanism of BBr3-mediated demethylation of aryl methyl ethers.

Step 2: The Causality of Global Benzylation

The intermediate 2-chloro-6-fluoro-3-hydroxybenzoic acid possesses two nucleophilic sites: the phenoxide and the carboxylate. Attempting a selective Williamson ether synthesis[6] on the phenol using one equivalent of base and benzyl bromide inevitably leads to a statistical mixture of starting material, mono-alkylated (ether and ester), and bis-alkylated products[7]. To engineer a self-validating and high-yielding step, we intentionally drive the reaction to the bis-benzylated intermediate using an excess of potassium carbonate ( K2​CO3​ ) and benzyl bromide in a polar aprotic solvent (DMF)[8].

Step 3: Selective Saponification

The bis-benzylated intermediate contains both a benzyl ether and a benzyl ester. Esters are highly susceptible to nucleophilic acyl substitution, whereas ethers are entirely stable to basic hydrolysis. By treating the intermediate with Lithium Hydroxide (LiOH) in a mixed aqueous-organic solvent system, the ester is selectively cleaved to regenerate the carboxylic acid, yielding the final product in high purity.

Quantitative Data & Reaction Parameters

The following table summarizes the stoichiometric and thermodynamic parameters required for the optimal execution of this synthetic route.

StepTransformationReagents & EquivalentsSolventTemp (°C)Time (h)Expected Yield
1 DemethylationSM (1.0 eq), BBr3​ (3.0 eq)DCM-78 to RT1285 - 90%
2 Bis-BenzylationInt-1 (1.0 eq), BnBr (2.5 eq), K2​CO3​ (3.0 eq)DMF604 - 690 - 95%
3 SaponificationInt-2 (1.0 eq), LiOH·H2O (3.0 eq)THF/MeOH/H2ORT2 - 488 - 92%

Table 1: Summary of quantitative reaction parameters for the 3-step synthesis.

Experimental Methodologies

Protocol 1: Synthesis of 2-Chloro-6-fluoro-3-hydroxybenzoic acid (Int-1)
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum under an argon atmosphere.

  • Dissolution: Dissolve 2-chloro-6-fluoro-3-methoxybenzoic acid (1.0 equiv) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Addition: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Slowly add Boron Tribromide ( BBr3​ , 1.0 M in DCM, 3.0 equiv) dropwise via syringe. Self-Validation: The solution will typically turn a deep amber/brown color upon complexation[4].

  • Reaction: Remove the cooling bath and allow the reaction to warm to room temperature (RT). Stir for 12 hours. Monitor via LC-MS or TLC (DCM:MeOH 9:1) until the starting material is completely consumed.

  • Workup: Cool the mixture to 0 °C and carefully quench by the dropwise addition of crushed ice/water. Caution: Highly exothermic with HBr gas evolution[3]. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to afford Int-1 as a crude solid, which can be used without further purification.

Protocol 2: Synthesis of Benzyl 3-(benzyloxy)-2-chloro-6-fluorobenzoate (Int-2)
  • Setup: In a round-bottom flask, dissolve Int-1 (1.0 equiv) in anhydrous DMF (0.3 M).

  • Reagent Addition: Add finely powdered, anhydrous K2​CO3​ (3.0 equiv). Stir for 15 minutes at RT to allow for deprotonation. Add Benzyl bromide (2.5 equiv) dropwise.

  • Reaction: Attach a reflux condenser and heat the mixture to 60 °C for 4-6 hours. Self-Validation: TLC (Hexanes:EtOAc 4:1) should show the disappearance of the highly polar baseline spot (Int-1) and the emergence of a non-polar spot (Int-2)[9].

  • Workup: Cool to RT and dilute with water to dissolve the inorganic salts. Extract with Diethyl Ether or EtOAc (3x). Wash the organic layer extensively with water (3x) to remove DMF, followed by brine. Dry over MgSO4​ , filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield Int-2.

Protocol 3: Synthesis of 3-(Benzyloxy)-2-chloro-6-fluorobenzoic acid (Final Product)
  • Setup: Dissolve Int-2 (1.0 equiv) in a 2:1:1 mixture of THF, Methanol, and Water (0.1 M).

  • Reagent Addition: Add Lithium hydroxide monohydrate ( LiOH⋅H2​O , 3.0 equiv) in one portion.

  • Reaction: Stir the biphasic/cloudy mixture at RT vigorously. As the reaction proceeds, the ester will hydrolyze, and the mixture will become homogeneous. Monitor by TLC (Hexanes:EtOAc 4:1) until the non-polar ester spot is consumed (approx. 2-4 hours).

  • Workup: Concentrate the mixture under reduced pressure to remove THF and Methanol. Dilute the remaining aqueous layer with water and wash once with Diethyl Ether to remove any neutral organic impurities (e.g., benzyl alcohol).

  • Isolation: Cool the aqueous layer to 0 °C and acidify dropwise with 1M HCl until the pH reaches 2-3. Self-Validation: A thick white/off-white precipitate of the final product will form upon acidification.

  • Filtration: Collect the precipitate via vacuum filtration, wash with cold water, and dry under high vacuum to afford 3-(Benzyloxy)-2-chloro-6-fluorobenzoic acid (CAS: 2586126-46-5)[1].

Sources

Exploratory

Physicochemical Profiling and Methodological Workflows for 3-(Benzyloxy)-2-chloro-6-fluorobenzoic Acid

As drug discovery increasingly relies on highly functionalized, conformationally restricted building blocks, understanding the physicochemical properties of intermediate compounds becomes critical. 3-(Benzyloxy)-2-chloro...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery increasingly relies on highly functionalized, conformationally restricted building blocks, understanding the physicochemical properties of intermediate compounds becomes critical. 3-(Benzyloxy)-2-chloro-6-fluorobenzoic acid (CAS: 2586126-46-5) is a specialized aromatic building block characterized by complex steric and electronic interdependencies.

This technical guide dissects the causality behind its physicochemical profile and establishes self-validating experimental workflows for characterizing its ionization and solubility behaviors.

Molecular Descriptors and Quantitative Profiling

The integration of multiple substituents on the benzoic acid core drastically alters its baseline physicochemical properties. Below is a summary of the core molecular descriptors for this compound.

PropertyValueCausality / Structural Driver
CAS Number 2586126-46-5N/A
Molecular Formula C₁₄H₁₀ClFO₃N/A
Molecular Weight 280.68 g/mol Contributes to high lipophilicity and reduced permeability.
LogP 3.7563Driven by the bulky, highly lipophilic 3-benzyloxy ether linkage.
TPSA 46.53 ŲConfined to the carboxylate and ether oxygens; optimal for membrane permeability.
Hydrogen Bond Donors 1Single carboxylic acid -OH group.
Hydrogen Bond Acceptors 2Carboxyl and ether oxygens.
Estimated pKa ~1.95Strong inductive (-I) withdrawal from ortho-halogen substituents.

Data sourced and derived from [1].

Mechanistic Interdependencies: Sterics and Electronics

To predict the behavior of 3-(Benzyloxy)-2-chloro-6-fluorobenzoic acid in biological or assay buffers, we must analyze the specific vectoral forces applied by its substituents:

  • Electronic Effects (pKa Modulation): Unsubstituted benzoic acid has a pKa of 4.20. The addition of halogens at the ortho positions (2-chloro and 6-fluoro) introduces strong electron-withdrawing inductive (-I) effects. These effects stabilize the negative charge of the conjugate base (carboxylate anion), significantly lowering the pKa. For context, the exact pKa of[2]. The addition of the 3-benzyloxy group exerts a mild inductive withdrawal from the meta position, yielding an estimated pKa of ~1.95.

  • Steric Hindrance (Conformational Locking): The di-ortho substitution creates severe steric clash with the carboxylate group, forcing it out of coplanarity with the aromatic ring. While this disrupts resonance stabilization, the dominant inductive effects maintain the high acidity.

  • Lipophilicity (LogP): Despite the high ionization at physiological pH, the massive hydrophobic bulk of the benzyloxy group drives the LogP to 3.75[1]. This creates a challenging physicochemical profile: the compound is highly lipophilic but also highly ionized at pH 7.4, leading to complex permeability-solubility trade-offs.

G Struct 3-(Benzyloxy)-2-chloro- 6-fluorobenzoic acid Elec Inductive Effects (-I) (2-Cl, 6-F, 3-OBn) Struct->Elec Steric Ortho-Halogen Steric Hindrance Struct->Steric pKa Low pKa (~1.95) High Ionization at pH 7.4 Elec->pKa Conf Out-of-Plane Carboxyl Conformation Steric->Conf Profile High Lipophilicity (LogP 3.75) Permeability Trade-offs pKa->Profile Conf->Profile

Caption: Logical framework of structural features dictating the physicochemical profile.

Experimental Workflows

Standard aqueous assays are insufficient for characterizing this compound due to its high lipophilicity (LogP > 3.5), which causes precipitation of the unionized species at low pH. The following self-validating protocols are engineered specifically for highly lipophilic, acidic building blocks.

Determination of pKa via Cosolvent Potentiometric Titration

Causality & Rationale: Standard aqueous titration will fail because the unionized acid is insoluble in pure water. To accurately determine the pKa, we must dissolve the compound in a water-miscible organic solvent (e.g., methanol) and apply the [3]. This mathematical model correlates the apparent pKa ( ps​Ka​ ) to the dielectric constant ( ε ) of the solvent mixture, allowing for precise extrapolation to pure aqueous conditions[4].

Step-by-Step Methodology:

  • Solvent & System Preparation: Prepare four methanol/water mixtures (e.g., 30%, 40%, 50%, and 60% w/w methanol). Calibrate the glass pH electrode in each mixture using the Four-Plus technique to obtain the operational concentration-based pH ( ps​H ).

  • Sample Dissolution: Dissolve accurately weighed 3-(Benzyloxy)-2-chloro-6-fluorobenzoic acid into each cosolvent mixture to achieve a final concentration of 1.5 mM.

  • Potentiometric Titration: Under a continuous argon purge (to prevent CO₂ absorption), titrate the solutions at 25.0 ± 0.1 °C using standardized 0.1 M KOH prepared in the matching cosolvent ratio.

  • Data Acquisition: Record the titration curve and calculate the apparent ionization constant ( ps​Ka​ ) for each mixture using non-linear least-squares refinement.

  • Yasuda-Shedlovsky Extrapolation: Plot (ps​Ka​+log[H2​O]) against the reciprocal of the dielectric constant (1/ε) . Perform a linear regression and extrapolate the line to the 1/ε value of pure water (~0.0127 at 25 °C) to determine the true aqueous pKa.

  • Self-Validation System: Concurrently titrate a reference standard with a known, validated pKa and similar lipophilicity (e.g., Ibuprofen, pKa 4.4). If the extrapolated pKa of the reference deviates by >0.05 units from literature, recalibrate the electrode and verify the dielectric constants of the mixtures.

Workflow Step1 Sample Preparation (Dissolve in Methanol/Water) Step2 Potentiometric Titration (0.1N KOH to 0.1N HCl) Step1->Step2 Step3 Data Acquisition (Record pH vs. Titrant Volume) Step2->Step3 Step4 Yasuda-Shedlovsky Extrapolation (Calculate Aqueous pKa) Step3->Step4 Step5 Validation (Concurrent Ibuprofen Standard) Step4->Step5

Caption: Step-by-step workflow for cosolvent-based potentiometric pKa determination.

Thermodynamic Solubility Profiling (Shake-Flask HPLC-UV)

Causality & Rationale: Because the compound's pKa is ~1.95, it will be >99% ionized in intestinal fluid (pH 6.8) but heavily unionized in gastric fluid (pH 1.2). A pH-dependent thermodynamic solubility profile is mandatory to understand its behavior in biological assays.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM standard buffers at pH 1.2 (HCl/KCl), pH 4.5 (Acetate), and pH 7.4 (Phosphate), adjusting ionic strength to 0.15 M with NaCl.

  • Equilibration: Add 5 mg of solid 3-(Benzyloxy)-2-chloro-6-fluorobenzoic acid to 1 mL of each buffer in sealed glass vials. Agitate at 300 rpm at 37 °C for 24 hours.

  • Phase Separation: Centrifuge the suspensions at 10,000 × g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter. Critical Step: Discard the first 200 µL of filtrate to saturate any non-specific binding sites on the filter membrane, preventing false-low solubility readings.

  • Quantification: Analyze the filtrate via RP-HPLC-UV using a C18 column and a gradient elution of Water/Acetonitrile (0.1% TFA). Quantify the concentration against a 5-point standard curve prepared in pure DMSO.

  • Self-Validation System: Measure the pH of the final filtrate post-incubation. Because the compound is an acid, its dissolution can lower the buffer's pH. If the final pH shifts by >0.05 units, adjust it back to the target using micro-aliquots of 0.1 M NaOH, and re-equilibrate for an additional 12 hours.

References

  • Avram, E., et al. "Molecular Spectroscopy and Molecular Structure." Molecules (MDPI), 2021. URL:[Link]

  • Avdeef, A., et al. "pH-metric log P 11. pKa determination of water-insoluble drugs in organic solvent-water mixtures." Journal of Pharmaceutical and Biomedical Analysis, 1999. URL:[Link]

  • Karlsson, D., et al. "On the automated determination of pKa by NMR in DMSO : water mixtures." Reaction Chemistry & Engineering (RSC Publishing), 2020. URL:[Link]

Sources

Foundational

Crystallographic Profiling of 3-(Benzyloxy)-2-chloro-6-fluorobenzoic Acid: A Technical Guide to Structure Solution and Intermolecular Network Analysis

Executive Summary In modern drug development, 3-(Benzyloxy)-2-chloro-6-fluorobenzoic acid (CAS: 2586126-46-5)[1] serves as a highly functionalized, sterically hindered aromatic building block. The spatial orientation of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, 3-(Benzyloxy)-2-chloro-6-fluorobenzoic acid (CAS: 2586126-46-5)[1] serves as a highly functionalized, sterically hindered aromatic building block. The spatial orientation of its substituents—a bulky benzyloxy ether, a carboxylic acid, and two distinct halogens (chloro and fluoro)—dictates its physicochemical behavior, solubility, and binding affinity in biological targets.

This whitepaper provides a comprehensive, field-proven methodology for the Single-Crystal X-Ray Diffraction (SCXRD) analysis of this compound. By treating the experimental workflow as a self-validating system, we elucidate the causality behind crystallization strategies, data acquisition parameters, and structural refinement techniques.

Molecular Anatomy & Predictive Crystallography

Before initiating crystallization, an Application Scientist must predict the supramolecular assembly of the target molecule to select appropriate solvent systems. The structure of 3-(Benzyloxy)-2-chloro-6-fluorobenzoic acid presents three distinct crystallographic drivers:

  • Robust Hydrogen Bonding (The Primary Synthon): Carboxylic acids predominantly crystallize as centrosymmetric dimers held together by strong O−H⋯O hydrogen bonds, forming an R22​(8) supramolecular motif[2]. This dimerization significantly reduces the molecule's solubility in non-polar solvents and dictates a strong preference for centrosymmetric space groups (e.g., P21​/c or P1ˉ ).

  • Halogen Bonding ( σ -Hole Interactions): The chlorine and fluorine substituents introduce highly directional non-covalent interactions. According to IUPAC definitions, a halogen bond occurs when there is a net attractive interaction between an electrophilic region (the σ -hole) on the halogen atom and a nucleophilic region on an adjacent molecule[3]. In this compound, the chlorine atom's σ -hole can act as a donor to the benzyloxy oxygen or the fluorine atom of a neighboring lattice constituent.

  • Conformational Flexibility: The −O−CH2​−Ph (benzyloxy) linkage possesses significant rotational freedom. If crystallized too rapidly, this flexibility leads to positional disorder in the crystal lattice, manifesting as smeared electron density during refinement.

Intermolecular_Interactions M1 BCFBA Molecule A (Carboxylic Acid Donor) M2 BCFBA Molecule B (Carboxylic Acid Acceptor) M1->M2 R2,2(8) Dimer (Hydrogen Bond) M3 BCFBA Molecule C (Halogen Bond Acceptor) M1->M3 C-Cl···O / C-F···H (Halogen Bond)

Predicted intermolecular interaction network in the BCFBA crystal lattice.

Experimental Protocols: A Self-Validating Workflow

To achieve publication-quality structural data, the following step-by-step methodology must be strictly adhered to. Every step includes a validation checkpoint to prevent the propagation of errors.

Protocol A: High-Quality Single Crystal Growth

Causality: The goal is to overcome the strong dimerization energy that often leads to rapid, amorphous precipitation. A binary solvent system (good solvent/antisolvent) is required to control the supersaturation rate, allowing the flexible benzyloxy group to find its thermodynamic minimum.

  • Solvent Selection: Dissolve 20 mg of the compound in 1.0 mL of Ethyl Acetate (EtOAc). EtOAc disrupts the carboxylic acid dimers in solution via competitive hydrogen bonding.

  • Antisolvent Layering: Carefully layer 2.0 mL of Heptane (antisolvent) over the EtOAc solution in a narrow borosilicate vial.

  • Isothermal Evaporation: Puncture the vial cap with a single needle hole and place it in a vibration-free environment at 293 K.

  • Validation Checkpoint: After 3-5 days, inspect the vial under a polarized light microscope. Select crystals that exhibit sharp extinction when rotated by 90°, confirming a single-domain, untwinned lattice.

Protocol B: SCXRD Data Acquisition

Causality: Data must be collected at cryogenic temperatures to freeze the rotational motion of the benzyloxy group and reduce the thermal displacement parameters ( Ueq​ ) of the carbon atoms.

  • Mounting: Harvest a suitable crystal (approx. 0.2×0.15×0.1 mm) using a MiTeGen loop coated in Paratone-N oil.

  • Cryocooling: Immediately transfer the loop to the diffractometer goniometer under a steady stream of nitrogen gas at 100(2) K.

  • Pre-Experiment Matrix: Collect 20-30 initial frames using Mo radiation ( λ=0.71073 Å).

  • Validation Checkpoint: Index the unit cell and calculate the internal agreement factor ( Rint​ ). If Rint​>0.08 , the crystal is likely twinned or cracked; abort and mount a new crystal. Proceed to full data collection only if Rint​≤0.05 .

Protocol C: Structure Solution and Refinement

Causality: Modern crystallographic software provides robust algorithms for phase problem resolution and least-squares refinement, ensuring high scientific integrity.

  • Solution: Solve the structure using the dual-space algorithm in[4].

  • Refinement: Perform full-matrix least-squares refinement on F2 using [4], integrated within the graphical user interface[5].

  • Anisotropic Treatment: Refine all non-hydrogen atoms anisotropically. If the benzyloxy ring shows slight disorder, apply RIGU (rigid bond) restraints to maintain chemically sensible ellipsoids.

  • Hydrogen Placement: Place carbon-bound hydrogen atoms in calculated positions using a riding model. Locate the carboxylic acid hydrogen atom from the difference Fourier map to definitively confirm the hydrogen-bonding network.

  • Validation Checkpoint: Ensure the final Goodness-of-Fit (GoF) is near 1.000 and the largest difference peak/hole is <0.5e−/A˚3 .

SCXRD_Workflow N1 Solvent Selection (EtOAc/Heptane) N2 Slow Evaporation (Isothermal, 293 K) N1->N2 N3 Crystal Harvesting (Paratone Oil, 100 K) N2->N3 N4 X-Ray Diffraction (Mo Kα / Cu Kα) N3->N4 N5 Structure Solution (SHELXT / Olex2) N4->N5 N6 Anisotropic Refinement (SHELXL) N5->N6

SCXRD experimental workflow from crystal growth to structural refinement.

Quantitative Data Presentation

Based on the structural motifs of analogous halogenated benzoic acids and benzyloxy derivatives, the following table summarizes the expected crystallographic parameters for a high-quality dataset of this compound.

Crystallographic ParameterExpected Range / Target ValueScientific Rationale
Crystal System Monoclinic or TriclinicTypical for asymmetric, sterically hindered multi-substituted benzenes.
Space Group P21​/c or P1ˉ Centrosymmetric packing is heavily favored by the R22​(8) carboxylic acid dimerization.
Temperature 100(2) KCritically minimizes the thermal motion of the flexible benzyloxy ether group.
Radiation Source Mo ( λ=0.71073 Å)Standard for small molecule organic crystals lacking heavy transition metals.
Completeness to θ=25.24∘ >99.5% Ensures sufficient data-to-parameter ratio for anisotropic refinement.
Rint​ (Internal Agreement) <0.05 Primary indicator of high-quality, untwinned crystal data prior to refinement.
Final R1​ ( I>2σ(I) ) <0.05 Confirms an accurate, reliable, and publication-ready structural model.
Goodness-of-Fit (GoF) on F2 0.950−1.050 Validates that the standard uncertainties of the data are correctly estimated.

Conclusion

The successful crystallographic profiling of 3-(Benzyloxy)-2-chloro-6-fluorobenzoic acid relies heavily on controlling the thermodynamics of crystallization and mitigating the thermal motion of its flexible substituents. By employing a self-validating workflow—from competitive solvent selection to low-temperature data acquisition and rigorous SHELXL refinement—researchers can accurately map the complex interplay of hydrogen and halogen bonding that defines this molecule's solid-state behavior.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 42(2), 339-341.[Link]

  • Desiraju, G. R., Ho, P. S., Kloo, L., Legon, A. C., Marquardt, R., Metrangolo, P., Politzer, P., Resnati, G., & Rissanen, K. (2013). "Definition of the halogen bond (IUPAC Recommendations 2013)". Pure and Applied Chemistry, 85(8), 1711-1713.[Link]

  • Science Revision. "Hydrogen bonding in carboxylic acids". Science-Revision.co.uk. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Electronic and Steric Effects of Ortho-Chloro and -Fluoro Substituents on Benzoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract The acidity of benzoic acid is profoundly influenced by the nature and position of substituents on the aromatic ring. While electronic effects at t...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acidity of benzoic acid is profoundly influenced by the nature and position of substituents on the aromatic ring. While electronic effects at the meta and para positions are well-understood through classical inductive and resonance theories, substituents at the ortho position present a more complex scenario known as the "ortho effect." This guide provides a detailed examination of the multifaceted electronic and steric interactions governing the acidity of ortho-chloro- and ortho-fluorobenzoic acids. We will dissect the interplay between inductive electron withdrawal, resonance electron donation, and the critical role of steric inhibition of resonance. This analysis demonstrates that ortho-halogen substitution invariably increases acidity relative to the parent benzoic acid, a phenomenon attributable to a unique combination of factors that stabilize the resulting carboxylate anion. This guide also provides a validated experimental protocol for the potentiometric determination of pKa values, offering a practical framework for empirical validation.

Introduction: The Anomaly of the Ortho Position

In medicinal chemistry and drug development, the acid dissociation constant (pKa) is a critical parameter that dictates a molecule's ionization state at a given pH, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) properties.[1][2] The Hammett equation provides a robust framework for predicting the pKa of meta- and para-substituted benzoic acids, but it frequently fails for ortho-substituted analogs. This deviation is termed the "ortho effect."[3]

Almost all ortho-substituents, regardless of whether they are electronically donating or withdrawing, increase the acidity of benzoic acid.[4][5] This guide focuses specifically on the ortho-chloro and ortho-fluoro substituents to elucidate the distinct and overlapping mechanisms that contribute to this phenomenon. Understanding these principles is paramount for the rational design of molecules with tailored physicochemical properties.

Fundamental Electronic Effects of Halogen Substituents

Halogen substituents exert two primary electronic effects that operate in opposition: the inductive effect and the resonance effect.[6][7]

  • Inductive Effect (-I): Halogens are highly electronegative. They pull electron density away from the aromatic ring through the sigma (σ) bond framework.[8][9] This electron withdrawal stabilizes the negative charge of the carboxylate anion formed upon deprotonation, thereby increasing the acidity (lowering the pKa) of the parent acid.[4] The strength of the inductive effect correlates with electronegativity: F > Cl > Br > I.[9]

  • Resonance Effect (+R or +M): Halogens possess lone pairs of electrons that can be delocalized into the aromatic pi (π) system.[6][10] This electron donation increases electron density in the ring, particularly at the ortho and para positions. This effect destabilizes the carboxylate anion and opposes the inductive effect, thus tending to decrease acidity. For halogens, the inductive effect is dominant over the resonance effect.[6][7][11]

Deconstructing the Ortho Effect

The enhanced acidity of ortho-substituted benzoic acids is not due to a single, isolated mechanism but rather a confluence of steric and electronic factors.[4][12]

Steric Inhibition of Resonance (SIR)

This is arguably the most significant contributor to the ortho effect for bulky substituents.[5][13] The carboxyl group of benzoic acid is most stable when it is coplanar with the benzene ring, allowing for resonance between the two π systems. However, this resonance is an acid-weakening effect. When a substituent is placed at the ortho position, steric hindrance forces the carboxyl group to twist out of the plane of the ring.[5][13][14]

This loss of coplanarity inhibits the resonance between the ring and the carboxyl group.[5] By preventing this acid-weakening resonance interaction, the acidity of the ortho-substituted benzoic acid is increased compared to benzoic acid itself.[5][10]

Proximity-Enhanced Inductive/Field Effects

The inductive effect is distance-dependent.[6][9] An ortho-substituent is positioned closer to the carboxyl group than a meta- or para-substituent, maximizing its electron-withdrawing influence.[15] This powerful, through-space electrostatic stabilization of the carboxylate anion significantly contributes to the increased acidity.

The Role of Intramolecular Hydrogen Bonding

While intramolecular hydrogen bonding can be a major stabilizing factor for the conjugate base of ortho-substituted benzoic acids with protic substituents (e.g., -OH in salicylic acid), its role in ortho-halobenzoic acids is considered minimal to non-existent.[12][16][17] Computational and spectroscopic studies have found no evidence of significant hydrogen bonding between the halogen and the carboxylate group that would contribute to enhanced acidity.[12] Therefore, the primary drivers of the ortho effect for chloro and fluoro substituents are steric and polar effects.

The complex interplay of these factors is visualized in the diagram below.

Ortho_Effect sub Ortho-Substituent (Cl or F) ind Inductive Effect (-I) (Electron Withdrawal) sub->ind Electronegativity res Resonance Effect (+R) (Electron Donation) sub->res Lone Pairs steric Steric Hindrance sub->steric Size ba Benzoic Acid Core pka Increased Acidity (Lower pKa) anion_stab Anion Stabilization ind->anion_stab Stabilizes COO⁻ res->anion_stab Destabilizes COO⁻ (minor effect) sir Steric Inhibition of Resonance (SIR) steric->sir Forces -COOH out of plane sir->pka Reduces acid-weakening ring/COOH resonance anion_stab->pka Facilitates Deprotonation

Figure 1: A diagram illustrating the interplay of inductive, resonance, and steric effects contributing to the increased acidity of ortho-halobenzoic acids.

Comparative Analysis: Ortho-Fluoro vs. Ortho-Chloro

While both o-fluoro- and o-chlorobenzoic acids are stronger acids than benzoic acid, their relative acidities are determined by a delicate balance of competing factors.

  • Inductive Effect: Fluorine is more electronegative than chlorine, so its inductive electron-withdrawing effect (-I) is stronger.[9] This would suggest o-fluorobenzoic acid should be the stronger acid.

  • Steric Effect: Chlorine is a larger atom than fluorine. Therefore, it exerts a greater steric effect, causing a more significant twisting of the carboxyl group out of the ring's plane.[16] This leads to a more pronounced Steric Inhibition of Resonance (SIR), which would suggest o-chlorobenzoic acid should be the stronger acid.

  • Resonance Effect: The resonance effect (+R) involves the overlap of the halogen's p-orbitals with the ring's π-system. The overlap between fluorine's 2p orbital and carbon's 2p orbital is more effective than the overlap between chlorine's 3p orbital and carbon's 2p orbital.[18][19] Consequently, fluorine has a stronger (though still minor compared to its -I effect) acid-weakening resonance effect than chlorine.

The empirical data shows that o-chlorobenzoic acid is a slightly stronger acid than o-fluorobenzoic acid. This indicates that the combination of a more potent steric effect (SIR) and a weaker opposing resonance effect in o-chlorobenzoic acid outweighs the stronger inductive effect of fluorine.

Quantitative Data Summary

The pKa values provide a clear quantitative measure of these effects. A lower pKa value corresponds to a stronger acid.[15]

CompoundSubstituentpKa
Benzoic Acid-H4.20[4]
o-Fluorobenzoic Acid o-F3.27
o-Chlorobenzoic Acid o-Cl2.94[4][19]
m-Chlorobenzoic Acidm-Cl3.80[4]
p-Chlorobenzoic Acidp-Cl4.00[4][17]
p-Fluorobenzoic Acidp-F4.14[18]

Note: pKa values can vary slightly depending on the experimental conditions (e.g., solvent, temperature). The values presented are representative aqueous pKa values.

The data clearly shows that both ortho-isomers are significantly more acidic than benzoic acid and their meta- and para-counterparts, confirming the potent "ortho effect."

Experimental Protocol: pKa Determination by Potentiometric Titration

To empirically verify the pKa values, potentiometric titration is a reliable and standard method.[1][2][20] This protocol provides a self-validating system for accurate determination.

Materials and Equipment
  • Calibrated pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • 25 mL or 50 mL burette (Class A)

  • 100 mL beakers

  • Volumetric flasks and pipettes

  • Analytical balance

  • Benzoic acid derivative (e.g., o-chlorobenzoic acid)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (titrant)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Potassium Chloride (KCl) for maintaining ionic strength

  • Deionized, CO₂-free water

  • Standard pH buffers (e.g., pH 4.00, 7.00, 10.00)

Workflow Diagram

Titration_Workflow start Start prep_sol 1. Prepare Solutions (0.1M NaOH, ~0.01M Acid Analyte, 0.15M KCl) start->prep_sol cal_ph 2. Calibrate pH Meter (Using pH 4, 7, 10 buffers) prep_sol->cal_ph setup_titration 3. Assemble Titration Apparatus (Analyte in beaker, NaOH in burette) cal_ph->setup_titration purge_n2 4. Purge Analyte with N₂ (Removes dissolved CO₂) setup_titration->purge_n2 titrate 5. Perform Titration (Add NaOH in increments, record pH vs. volume) purge_n2->titrate plot 6. Plot Data (pH vs. Volume of NaOH) titrate->plot find_ep 7. Determine Equivalence Point (Max of 1st derivative plot) plot->find_ep find_pka 8. Determine pKa (pH at half-equivalence point volume) find_ep->find_pka end End find_pka->end

Figure 2: A step-by-step workflow for the experimental determination of pKa via potentiometric titration.

Step-by-Step Methodology
  • Solution Preparation:

    • Accurately weigh approximately 0.15-0.20 g of the benzoic acid derivative and dissolve it in a minimal amount of ethanol or another suitable solvent if not water-soluble, then dilute with CO₂-free deionized water in a 100 mL volumetric flask to create an approximately 0.01 M solution.

    • Add KCl to the analyte solution to maintain a constant ionic strength (e.g., 0.15 M).[21]

    • Prepare or use a previously standardized ~0.1 M NaOH solution.

  • Instrument Calibration: Calibrate the pH meter using at least two, preferably three, standard buffer solutions that bracket the expected pKa.[21][22]

  • Titration Setup:

    • Pipette a known volume (e.g., 50.0 mL) of the prepared acid solution into a 100 mL beaker containing a magnetic stir bar.

    • If desired, purge the solution with nitrogen gas for 5-10 minutes to remove dissolved CO₂ which can interfere with the titration of weak acids.[21][22]

    • Immerse the calibrated pH electrode and a temperature probe into the solution, ensuring they do not contact the stir bar.

    • Fill the burette with the standardized 0.1 M NaOH solution and record the initial volume.

  • Data Collection:

    • Begin stirring the solution at a moderate, constant speed.

    • Record the initial pH of the acid solution.

    • Add the NaOH titrant in small, precise increments (e.g., 0.2 mL). After each addition, allow the pH reading to stabilize and record both the total volume of NaOH added and the corresponding pH.

    • As you approach the equivalence point (where the pH changes rapidly), reduce the increment size (e.g., 0.05 mL or dropwise) to obtain a detailed titration curve.

    • Continue the titration well past the equivalence point until the pH begins to plateau again.

  • Data Analysis:

    • Plot the collected data as pH (y-axis) versus the volume of NaOH added (x-axis).

    • Determine the equivalence point (Veq), which is the inflection point of the titration curve. This is most accurately found by plotting the first derivative (ΔpH/ΔV) versus the average volume; the peak of this plot corresponds to Veq.

    • The pKa is equal to the pH at the half-equivalence point (Veq / 2).[21] Read the pH value from your data or titration curve that corresponds to the volume Veq / 2. This is the experimental pKa of the acid.

Conclusion

The increased acidity of ortho-chloro- and ortho-fluorobenzoic acids is a classic illustration of the "ortho effect," a phenomenon that cannot be explained by a single universal theory.[12] It arises from a complex synergy of through-bond and through-space electronic effects, combined with crucial steric interactions. The dominant factors are the steric inhibition of the acid-weakening resonance between the carboxyl group and the aromatic ring, and the powerful, proximity-enhanced inductive withdrawal of electron density.[5][14][15] Comparative analysis reveals that for chlorine, its larger size and weaker resonance donation create a more pronounced acid-strengthening effect that overcomes fluorine's superior electronegativity. This detailed understanding is essential for medicinal chemists and researchers seeking to fine-tune molecular properties for improved biological activity and performance.

References

  • Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Asian Journal of Chemistry. [Link]

  • Combined Inductive and Resonance Effects on Acid/Base Strength. University of California, Davis Libraries. [Link]

  • The Ortho Effect of benzoic acids. University of Calgary. [Link]

  • Ortho Effect. BYJU'S. [Link]

  • Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. Pharmaguideline. [Link]

  • What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid? Quora. [Link]

  • Substituent Effects on Acidity. Chemistry LibreTexts. [Link]

  • Analysis of the ortho effect: acidity of 2-substituted benzoic acids. Royal Society of Chemistry. [Link]

  • Ortho effect. Wikipedia. [Link]

  • Inductive and Resonance (Mesomeric) Effects. Chemistry Steps. [Link]

  • The pKa values of a few ortho-, meta-, and para-substituted benzo... Pearson. [Link]

  • Para chloro benzoic acid vs para fluro benzoic compare the acidity. Eduncle. [Link]

  • Relative acidity of p-chlorobenzoic acid and p-flurobenzoic acid. Chemistry Stack Exchange. [Link]

  • How is intramolecular hydrogen bonding is created in ortho benzoic acid.. Filo. [Link]

  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. ResearchGate. [Link]

  • Potentiometric Determination of pK(a) Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. ResearchGate. [Link]

  • Acidity of o-halobenzoic acids. Chemistry Stack Exchange. [Link]

  • Acidity of Carboxylic Acids. HCPG College, Varanasi. [Link]

  • Why is 4-Chlorobenzoic acid stronger than 4-Fluorobenzoic acid? Quora. [Link]

  • THE BASICITIES OF ORTHO-SUBSTITUTED BENZOIC ACIDS. Canadian Science Publishing. [Link]

  • Inductive effects of halogens. Chemistry Stack Exchange. [Link]

  • Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Asian Journal of Chemistry. [Link]

  • Nature of the ortho effect. III. Acid hydrolysis of ortho-substituted benzoates and esterification of ortho-substituted benzoic acids. Journal of the American Chemical Society. [Link]

  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. National Center for Biotechnology Information. [Link]

  • How does ortho-effect work in benzoic acids? Khan Academy. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

  • The pKa of p-chlorobenzoic acid is 3.98; that of benzoic acid is 4.19. Ca... Filo. [Link]

  • Grids to Illustrate Induction and Resonance Effects: Aromatic Acidity and Basicity. ChemRxiv. [Link]

  • Acidity of ortho-substituted benzoic acids: an infrared and theoretical study of the intramolecular hydrogen bonds. Organic & Biomolecular Chemistry. [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

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Foundational

Whitepaper: Physicochemical Profiling of 3-(Benzyloxy)-2-chloro-6-fluorobenzoic Acid

Executive Summary The compound 3-(Benzyloxy)-2-chloro-6-fluorobenzoic acid (CAS: 2586126-46-5) is a highly functionalized aromatic intermediate frequently utilized in advanced active pharmaceutical ingredient (API) synth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(Benzyloxy)-2-chloro-6-fluorobenzoic acid (CAS: 2586126-46-5) is a highly functionalized aromatic intermediate frequently utilized in advanced active pharmaceutical ingredient (API) synthesis. Characterized by a molecular weight of 280.68 g/mol and a molecular formula of C₁₄H₁₀ClFO₃, its structural complexity presents unique challenges in formulation and storage[1]. This technical guide provides a rigorous analysis of the molecule's solubility and stability profiles, driven by structural causality, and outlines self-validating experimental protocols for its physical characterization.

Structural Causality: Predicting Physicochemical Behavior

As a Senior Application Scientist, it is critical to look beyond empirical data and understand why a molecule behaves the way it does. The physicochemical profile of 3-(Benzyloxy)-2-chloro-6-fluorobenzoic acid is dictated by three primary functional domains:

  • The Carboxylic Acid Core (pH-Dependent Ionization): Unsubstituted benzoic acid has a pKa of ~4.2. However, the presence of strongly electron-withdrawing halogens (chloro and fluoro groups) at the ortho positions (C2 and C6) exerts a profound inductive (-I) effect. Comparative studies on fluorobenzoic acids demonstrate that ortho-halogenation significantly increases acidity[2]. Consequently, the pKa of this molecule is predicted to be highly acidic (estimated pKa < 2.5). At physiological pH (7.4), the molecule will be fully ionized, whereas in the gastric environment (pH 1.2), it will remain unionized.

  • The Benzyl Ether Linkage (Lipophilicity & Vulnerability): The benzyloxy group at C3 drives the molecule's high lipophilicity, resulting in a calculated LogP of approximately 3.75[1]. While this enhances membrane permeability, benzyl ethers are notorious for their susceptibility to acidic cleavage and oxidative degradation[3][4].

  • The Halogenated Aromatic Ring (Steric Shielding): The bulky ortho-chloro and ortho-fluoro groups force the carboxylate group out of the aromatic plane, disrupting crystal lattice packing but providing steric shielding against nucleophilic attack at the carbonyl carbon.

Aqueous Solubility: Thermodynamic Mechanisms and Determination

Causality Behind Solubility Challenges

The high LogP (~3.75) and rigid planar domains of the benzyloxy and halogenated rings result in a high crystal lattice energy. In unionized conditions (e.g., 0.1 N HCl, pH 1.2), water cannot effectively solvate the lipophilic bulk, leading to practically insoluble behavior. Solubility will increase exponentially as the pH surpasses the pKa, making this a classic candidate for pH-adjusted formulation strategies.

Self-Validating Shake-Flask Protocol

To accurately determine thermodynamic solubility, we employ an automated shake-flask method[5][6]. This protocol is designed as a self-validating system: it utilizes dual-timepoint sampling to mathematically prove that thermodynamic equilibrium has been achieved, rather than assuming saturation.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare standardized aqueous buffers at pH 1.2 (HCl/NaCl), pH 4.5 (Acetate), and pH 7.4 (Phosphate).

  • Excess API Addition: Dispense 5.0 mg of 3-(Benzyloxy)-2-chloro-6-fluorobenzoic acid into 2.0 mL glass vials.

  • Equilibration: Add 1.0 mL of the respective buffer to each vial. Seal and incubate on an orbital shaker at 37.0 ± 0.5 °C at 300 rpm.

  • Equilibrium Validation (The Self-Validating Step): Extract 100 µL aliquots at exactly 24 hours and 48 hours.

  • Phase Separation: Centrifuge the aliquots at 15,000 rpm for 15 minutes to pellet undissolved solids, ensuring the supernatant is free of colloidal suspensions.

  • Quantification: Dilute the supernatant with mobile phase and analyze via HPLC-UV at 254 nm.

  • Acceptance Criteria: The system validates itself if the concentration variance between the 24h and 48h samples is < 2.0%. If variance > 2.0%, equilibration must continue.

SolubilityWorkflow S1 Excess API Addition S2 Buffer Equilibration (24-48h, 37°C) S1->S2 Suspension S3 Phase Separation (Centrifugation) S2->S3 Saturation S4 HPLC-UV Quantification S3->S4 Supernatant

Fig 2: Automated shake-flask solubility determination workflow.

Chemical Stability: Degradation Pathways and ICH Compliance

Causality Behind Degradation

While the halogenated benzoic acid core is highly stable, the benzyl ether moiety is the molecule's Achilles' heel. Benzyl ethers are generally stable under basic conditions but undergo rapid cleavage in the presence of strong Lewis/Brønsted acids or oxidative environments[3]. Furthermore, oxidative cleavage via radical mechanisms (e.g., in the presence of trace peroxides found in PEG excipients) will yield 2-chloro-6-fluoro-3-hydroxybenzoic acid and benzaldehyde/benzyl alcohol byproducts[4].

StabilityPathway A 3-(Benzyloxy)-2-chloro- 6-fluorobenzoic acid B Acidic/Oxidative Stress A->B Exposure C Benzyl Ether Cleavage (Intermediate State) B->C Catalysis D 2-Chloro-6-fluoro-3- hydroxybenzoic acid C->D Primary Degradant E Benzyl Alcohol / Benzaldehyde C->E Byproducts

Fig 1: Primary degradation pathway via benzyl ether cleavage.

ICH Q1A(R2) Compliant Stability Protocol

To establish a formal re-test period, the compound must be subjected to International Council for Harmonisation (ICH) Q1A(R2) guidelines[7][8].

Step-by-Step Methodology:

  • Batch Selection: Select three primary batches of the API synthesized via the final manufacturing route to account for trace impurity variations.

  • Packaging: Package the API in the proposed commercial container closure system (e.g., double LDPE bags inside a HDPE drum).

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months[7].

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 6 months[8].

  • Analytical Self-Validation (Mass Balance): Employ a stability-indicating HPLC-DAD (Diode Array Detector) method. The system is self-validating if the mass balance is maintained: the sum of the remaining API peak area and the newly formed degradant peak areas must equal 100% ± 2% of the initial Day 0 total area. Peak purity analysis must confirm no co-elution under the primary API peak.

Quantitative Data Summaries

Table 1: Physicochemical Properties Summary

PropertyValue / PredictionStructural Driver
Molecular Weight 280.68 g/mol N/A
LogP ~3.75Benzyloxy ether moiety
pKa < 2.5 (Predicted)Inductive effect of ortho-Cl and ortho-F
Primary Degradation Ether CleavageSensitivity of benzyl ether to oxidation/acids

Table 2: ICH Q1A(R2) Stability Testing Matrix

Study TypeStorage ConditionMinimum DurationTesting FrequencyAcceptance Criteria
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 Months0, 3, 6, 9, 12 monthsMass balance 100±2%; Assay >98%
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 Months0, 3, 6 monthsNo significant change; Assay >98%

Conclusion

The successful formulation and storage of 3-(Benzyloxy)-2-chloro-6-fluorobenzoic acid require strict control over environmental pH and oxidative stress. By leveraging its low pKa, formulators can achieve required aqueous solubility in basic environments, while stability is maximized by avoiding acidic excipients and utilizing inert, moisture-protective packaging as validated by ICH Q1A(R2) protocols.

References

  • Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt - ACS Publications -[Link]

  • Shake Flask Method Summary - BioAssay Systems -[Link]

  • Q1A(R2) Guideline - ICH - International Council for Harmonisation -[Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products - European Medicines Agency (EMA) -[Link]

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Protocols & Analytical Methods

Method

Application Note and Experimental Protocol for the Synthesis of 3-(Benzyloxy)-2-chloro-6-fluorobenzoic Acid

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive, four-step experimental protocol for the synthesis of 3-(Benzyloxy)-2-chloro-6-fluorobenzoic acid, a valua...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, four-step experimental protocol for the synthesis of 3-(Benzyloxy)-2-chloro-6-fluorobenzoic acid, a valuable intermediate in pharmaceutical and materials science research. The synthesis commences with the commercially available starting material, 2-chloro-6-fluorobenzoic acid. The synthetic pathway involves a regioselective nitration, followed by a chemoselective reduction of the nitro group, a diazotization-hydrolysis to introduce a hydroxyl functionality, and concludes with a Williamson ether synthesis to afford the final product. This protocol is designed to be a self-validating system, with explanations for key experimental choices to ensure both reproducibility and a thorough understanding of the underlying chemical principles.

Introduction

Substituted benzoic acid derivatives are fundamental building blocks in the synthesis of a wide array of organic molecules, including active pharmaceutical ingredients (APIs) and functional materials. The target molecule, 3-(Benzyloxy)-2-chloro-6-fluorobenzoic acid, incorporates several key structural features: a halogenated aromatic ring, a carboxylic acid moiety, and a benzyl ether protecting group. This combination of functionalities makes it a versatile intermediate for further chemical transformations. The protocol detailed herein provides a reliable and scalable method for the preparation of this compound from readily available starting materials.

Overall Synthetic Scheme

The synthesis of 3-(Benzyloxy)-2-chloro-6-fluorobenzoic acid is accomplished via a four-step sequence as illustrated below:

A 2-Chloro-6-fluorobenzoic acid B 2-Chloro-6-fluoro-3-nitrobenzoic acid A->B Step 1: Nitration H2SO4, HNO3 C 3-Amino-2-chloro-6-fluorobenzoic acid B->C Step 2: Reduction SnCl2·2H2O, HCl D 2-Chloro-6-fluoro-3-hydroxybenzoic acid C->D Step 3: Diazotization & Hydrolysis NaNO2, H2SO4, H2O E 3-(Benzyloxy)-2-chloro-6-fluorobenzoic acid D->E Step 4: Benzylation Benzyl Bromide, K2CO3

Diagram 1: Synthetic workflow for 3-(Benzyloxy)-2-chloro-6-fluorobenzoic acid.

Quantitative Data Summary

StepReactantMolecular Weight ( g/mol )EquivalentsAmountProductMolecular Weight ( g/mol )Theoretical Yield (g)
12-Chloro-6-fluorobenzoic acid174.551.010.0 g2-Chloro-6-fluoro-3-nitrobenzoic acid219.5512.58 g
22-Chloro-6-fluoro-3-nitrobenzoic acid219.551.012.58 g3-Amino-2-chloro-6-fluorobenzoic acid189.5710.84 g
33-Amino-2-chloro-6-fluorobenzoic acid189.571.010.84 g2-Chloro-6-fluoro-3-hydroxybenzoic acid190.5610.90 g
42-Chloro-6-fluoro-3-hydroxybenzoic acid190.561.010.90 g3-(Benzyloxy)-2-chloro-6-fluorobenzoic acid280.6816.00 g

Experimental Protocols

Step 1: Synthesis of 2-Chloro-6-fluoro-3-nitrobenzoic acid

Rationale: This step introduces a nitro group onto the aromatic ring. The directing effects of the existing substituents (chloro, fluoro, and carboxylic acid) favor nitration at the C3 position. Concentrated sulfuric acid is used to protonate the nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Materials:

  • 2-Chloro-6-fluorobenzoic acid (10.0 g, 57.3 mmol)

  • Concentrated sulfuric acid (98%, 100 mL)

  • Concentrated nitric acid (70%, 4.4 mL, 63.0 mmol)

  • Deionized water

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2-chloro-6-fluorobenzoic acid in concentrated sulfuric acid and cool the mixture to 0°C using an ice bath.

  • Slowly add concentrated nitric acid dropwise to the stirred solution, ensuring the temperature is maintained below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for one hour.

  • Carefully pour the reaction mixture onto crushed ice.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield 2-chloro-6-fluoro-3-nitrobenzoic acid as a solid, which can be used in the next step without further purification.

Step 2: Synthesis of 3-Amino-2-chloro-6-fluorobenzoic acid

Rationale: The nitro group is selectively reduced to an amine using stannous chloride dihydrate in the presence of hydrochloric acid. This method is highly effective for the reduction of aromatic nitro compounds and is tolerant of a wide range of other functional groups, including halogens and carboxylic acids.[1][2]

Materials:

  • 2-Chloro-6-fluoro-3-nitrobenzoic acid (from Step 1, ~57.3 mmol)

  • Stannous chloride dihydrate (SnCl₂·2H₂O) (51.7 g, 229.2 mmol)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Concentrated sodium hydroxide (NaOH) solution

  • Celite (optional)

Procedure:

  • Suspend the crude 2-chloro-6-fluoro-3-nitrobenzoic acid in ethanol in a round-bottom flask.

  • In a separate beaker, dissolve stannous chloride dihydrate in concentrated hydrochloric acid.

  • Add the stannous chloride solution to the suspension of the nitro compound.

  • Reflux the reaction mixture for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture and carefully neutralize it with a cold, concentrated sodium hydroxide solution to precipitate tin salts.

  • Filter the mixture, possibly through a pad of Celite to aid in the removal of the fine precipitate, and wash the filter cake with ethanol.[3]

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain crude 3-amino-2-chloro-6-fluorobenzoic acid.

Step 3: Synthesis of 2-Chloro-6-fluoro-3-hydroxybenzoic acid

Rationale: The aromatic amine is converted to a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong acid. The diazonium salt is unstable and, upon gentle warming in the aqueous acidic solution, decomposes with the loss of nitrogen gas to form a phenol.[4]

Materials:

  • 3-Amino-2-chloro-6-fluorobenzoic acid (from Step 2, ~57.3 mmol)

  • Sodium nitrite (NaNO₂) (4.35 g, 63.0 mmol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Deionized water

  • Ice bath

Procedure:

  • Dissolve the crude 3-amino-2-chloro-6-fluorobenzoic acid in an aqueous solution of sulfuric acid, and cool the mixture to 0-5°C in an ice bath.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.

  • Stir the reaction mixture at 0-5°C for 30 minutes after the addition is complete.

  • Slowly warm the reaction mixture to room temperature and then gently heat to 50-60°C until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-chloro-6-fluoro-3-hydroxybenzoic acid.

Step 4: Synthesis of 3-(Benzyloxy)-2-chloro-6-fluorobenzoic acid

Rationale: This final step involves a Williamson ether synthesis, where the phenoxide, formed by the deprotonation of the hydroxyl group of 2-chloro-6-fluoro-3-hydroxybenzoic acid with a base (potassium carbonate), acts as a nucleophile and displaces the bromide from benzyl bromide to form the benzyl ether.[5][6]

Materials:

  • 2-Chloro-6-fluoro-3-hydroxybenzoic acid (from Step 3, ~57.3 mmol)

  • Benzyl bromide (7.5 mL, 63.0 mmol)

  • Anhydrous potassium carbonate (K₂CO₃) (15.8 g, 114.6 mmol)

  • Acetone or N,N-dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, dissolve the crude 2-chloro-6-fluoro-3-hydroxybenzoic acid in acetone or DMF.

  • Add anhydrous potassium carbonate to the solution.

  • Add benzyl bromide to the mixture and reflux for 4-6 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture and filter off the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure 3-(Benzyloxy)-2-chloro-6-fluorobenzoic acid.

References

  • BenchChem. (2025). Application Notes: 2,6-Dichloro-3-fluorobenzoic Acid in the Synthesis of Heterocyclic Compounds.
  • University of Michigan. (n.d.). Research Module: Scheme 2A. N-Benzylation Using Benzyl Bromide. Retrieved from University of Michigan, Department of Chemistry website.
  • Chemistry Stack Exchange. (2025, March 16). What groups can be reduced by Sn/HCl? Retrieved from [Link]

  • Semantic Scholar. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). A New Synthetic Route for Preparation of 2-Chloro-6-fluoro-benzonitrile and 2-Chloro-6-fluorobenzoic Acid. Retrieved from [Link]

  • Google Patents. (2012, May 11). A PROCESS FOR THE PREPARATION OF BENZYL [(3AS,4R,6S,6AR)-6-HYDROXY-2,2.
  • PMC. (2026, January 27). Unprecedented Nitrite‐Dependent Aromatic Amination to Synthesize 2,4‐Diamino‐3‐Hydroxybenzoic Acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Copper(II) Triflate as Additive in Low Loading Au(I)-Catalyzed Hydroalkylation of Unactivated Alkenes. Retrieved from [Link]

  • Reddit. (2021, July 20). Reduction of aromatic nitro compounds with SnCl2. Retrieved from [Link]

  • Scientific Research Publishing. (2016, May 27). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • NCBI Bookshelf. (2021, October 6). Benzylation of hydroxyl groups by Williamson reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US6639093B2 - Process for the preparation of hydroxybenzoic benzyl esters.
  • askIITians. (2025, July 16). Reduction of aromatic nitro compounds using Sn and HCl gives:. Retrieved from [Link]

  • ResearchGate. (2025, August 30). Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. Retrieved from [Link]of_2-Chloro-6-methylbenzoic_Acid)

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Application

Synthesis of Benzisoxazole Derivatives from Substituted Benzoic Acids: A Detailed Guide for Researchers

Introduction: The Significance of the Benzisoxazole Scaffold Benzisoxazole derivatives are a cornerstone in medicinal chemistry and drug development, forming the core structure of numerous therapeutic agents.[1][2] These...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Benzisoxazole Scaffold

Benzisoxazole derivatives are a cornerstone in medicinal chemistry and drug development, forming the core structure of numerous therapeutic agents.[1][2] These heterocyclic compounds, containing fused benzene and isoxazole rings, exhibit a wide spectrum of biological activities, including antipsychotic, anticonvulsant, antimicrobial, and anti-inflammatory properties.[2][3] Notable drugs such as the antipsychotic Risperidone and the anticonvulsant Zonisamide highlight the therapeutic importance of this scaffold. The versatility and privileged nature of the benzisoxazole core make the development of efficient and robust synthetic methodologies a critical endeavor for researchers in academia and the pharmaceutical industry.

This guide provides an in-depth exploration of key synthetic routes to both 2,1-benzisoxazoles (also known as anthranils) and 1,2-benzisoxazoles, starting from readily available substituted benzoic acid precursors. We will delve into the mechanistic underpinnings of these transformations, offering detailed, field-proven protocols and explaining the rationale behind crucial experimental choices.

Part I: Synthesis of 2,1-Benzisoxazole-3(1H)-ones (Anthranils)

The synthesis of the 2,1-benzisoxazole core from benzoic acid derivatives primarily involves intramolecular cyclization strategies targeting the ortho position relative to the carboxyl group. Two prominent and effective methods are the photochemical cyclization of 2-azidobenzoic acids and the reductive cyclization of 2-nitrobenzoic acids.

Methodology 1: Base-Mediated Photochemical Cyclization of 2-Azidobenzoic Acids

This method offers a mild and efficient route to 2,1-benzisoxazol-3(1H)-ones, particularly for thermally labile products, as the reaction is conducted at room temperature.[4][5] The strategy relies on the photochemical decomposition of an ortho-azido group to generate a highly reactive nitrene intermediate, which then undergoes intramolecular cyclization.

Core Directive: Why Photochemistry and Base?

Traditional thermal cyclization of aryl azides can be harsh and incompatible with sensitive functional groups.[6] Photochemical activation provides a low-temperature alternative. The key insight for this protocol is the addition of a base. Deprotonation of the carboxylic acid to form the 2-azidobenzoate anion is an essential step; photolysis of this anion significantly enhances the yield and selectivity for the desired benzisoxazolone product over other potential side-products like azepines.[1][4]

Reaction Mechanism Overview

The reaction proceeds through the following key steps:

  • Deprotonation: A base (e.g., K₂CO₃, NaOAc, or NaOH) deprotonates the 2-azidobenzoic acid to form the corresponding 2-azidobenzoate anion.[4]

  • Photoactivation & Nitrene Formation: Upon irradiation with UV light (typically at 254 nm), the azide moiety loses a molecule of nitrogen (N₂) to form a highly reactive singlet nitrene intermediate.[7][8]

  • Intramolecular Cyclization: The singlet nitrene rapidly undergoes an intramolecular N-O bond-forming cyclization by attacking the carbonyl oxygen of the carboxylate group, yielding the 2,1-benzisoxazol-3(1H)-one.[4]

Visualizing the Workflow: Photochemical Synthesis

Photochemical_Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Photochemical Cyclization Start Substituted 2-Aminobenzoic Acid Reagents1 + NaNO₂, HCl (aq) (Diazotization) Start->Reagents1 Intermediate1 Diazonium Salt Intermediate Reagents1->Intermediate1 Reagents2 + NaN₃ (aq) (Azidation) Intermediate1->Reagents2 Precursor Substituted 2-Azidobenzoic Acid Reagents2->Precursor Base + Base (e.g., K₂CO₃) in Solvent (e.g., EtOH) Precursor->Base Precursor->Base Irradiation UV Irradiation (e.g., 254 nm) Room Temperature Base->Irradiation Product 2,1-Benzisoxazol-3(1H)-one Workup Aqueous Workup & Extraction Irradiation->Workup Purification Purification (e.g., Recrystallization) Workup->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Workflow for the synthesis of 2,1-benzisoxazol-3(1H)-ones via photochemical cyclization.

Experimental Protocol: Synthesis of 2,1-Benzisoxazol-3(1H)-one from 2-Azidobenzoic Acid

This protocol is adapted from the general procedure described by Dzhons and Budruev.[3]

Part A: Preparation of 2-Azidobenzoic Acid (Precursor)

  • Diazotization: Dissolve the starting 2-aminobenzoic acid (1 equivalent) in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 equivalents) dropwise, keeping the temperature below 5 °C. Stir for 15-20 minutes.

  • Azidation: To the cold diazonium salt solution, add a solution of sodium azide (NaN₃, 1.2 equivalents) in water dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours. The 2-azidobenzoic acid often precipitates as a solid.

  • Collect the solid by filtration, wash with cold water, and dry in the dark at room temperature. Recrystallization from a suitable solvent system (e.g., heptane/benzene) can be performed for purification.[3]

Part B: Photochemical Cyclization

  • Reaction Setup: In a quartz reaction vessel, dissolve the synthesized 2-azidobenzoic acid (1 equivalent) and a base such as potassium carbonate (K₂CO₃, 1-2 equivalents) or sodium acetate (1-2 equivalents) in a suitable solvent (ethanol is often a good choice).[4] The concentration of the azide is typically in the range of 0.005-0.01 M.

  • Irradiation: While stirring the solution, irradiate with a low-pressure mercury lamp (emitting primarily at 254 nm) at room temperature.[4][7]

  • Monitoring: Monitor the reaction progress by HPLC or TLC until the starting azide is completely consumed. Reaction times can vary from 1 to 24 hours depending on the scale and lamp intensity.

  • Workup: Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent. Add water to the residue and extract the product with a suitable organic solvent (e.g., benzene or ethyl acetate).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization (e.g., from hexane) to yield the pure 2,1-benzisoxazol-3(1H)-one.[3]

Optimization Data: Base and Solvent Effects

EntrySubstrateBase (equiv.)SolventYield (%)Reference
12-Azidobenzoic AcidNoneDioxane/H₂O (1:1)20[4]
22-Azidobenzoic AcidNoneEthanol35[4]
32-Azidobenzoic AcidNaOAc (1)Ethanol51[4]
42-Azido-5-iodobenzoic AcidK₂CO₃ (2)Ethanol42[4]
52-Azido-5-iodobenzoic AcidNaOH (10)Ethanol51[4]
Methodology 2: Reductive Cyclization of 2-Nitrobenzoic Acids

This classical yet robust method involves the partial reduction of an ortho-nitro group to a hydroxylamine, which then undergoes spontaneous or base-mediated cyclization with the adjacent ester or carboxylic acid group.[9][10]

Core Directive: The Need for Controlled Reduction

The key to this synthesis is controlling the reduction of the nitro group. Over-reduction to the corresponding aniline (2-aminobenzoic acid derivative) is a common side reaction that prevents cyclization.[10] The choice of reducing agent and reaction conditions is therefore critical. A highly effective and selective system is the use of hydrazine hydrate in the presence of a rhodium on carbon (Rh/C) catalyst, which selectively yields the intermediate hydroxylamine.[10]

Reaction Mechanism Overview

  • Partial Reduction: The nitro group of the methyl 2-nitrobenzoate is selectively reduced to a hydroxylamine by hydrazine hydrate, catalyzed by Rh/C.

  • Intramolecular Cyclization: The generated hydroxylamine intermediate is nucleophilic. It undergoes a base-mediated intramolecular cyclization, attacking the carbonyl carbon of the ester group.

  • Elimination: Methanol is eliminated from the tetrahedral intermediate to form the final 2,1-benzisoxazol-3(1H)-one product.

Visualizing the Workflow: Reductive Cyclization

Reductive_Cyclization_Workflow Start Substituted Methyl 2-Nitrobenzoate Reagents + Hydrazine Hydrate + Rh/C (cat.) in Solvent (e.g., THF/EtOH) Start->Reagents Reduction Partial Reduction (Controlled Temperature) Reagents->Reduction Intermediate Hydroxylamine Intermediate (in situ) Reduction->Intermediate Cyclization Base-Mediated Cyclization (e.g., NaOH wash) Intermediate->Cyclization Product 2,1-Benzisoxazol-3(1H)-one Cyclization->Product Workup Aqueous Workup & Extraction Product->Workup Purification Purification (e.g., Chromatography) Workup->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Workflow for the one-pot reductive cyclization of methyl 2-nitrobenzoates.

Experimental Protocol: One-Pot Synthesis of 2,1-Benzisoxazol-3(1H)-ones from Methyl 2-Nitrobenzoates

This protocol is based on the method developed by Beckler and Crich.[10]

  • Reaction Setup: To a solution of the substituted methyl 2-nitrobenzoate (1 equivalent) in a solvent mixture such as THF/EtOH, add 5% rhodium on carbon (Rh/C, ~5 mol %).

  • Reduction: Cool the mixture in an ice bath and add hydrazine hydrate (2-3 equivalents) dropwise, maintaining the internal temperature below 10 °C.

  • Reaction Progress: After the addition is complete, allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by TLC.

  • Catalyst Removal: Upon completion, filter the reaction mixture through a pad of Celite® to remove the Rh/C catalyst. Wash the pad with the reaction solvent.

  • Cyclization and Workup: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with 1 M NaOH solution. This basic wash facilitates the final cyclization of the hydroxylamine intermediate.[10]

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2,1-benzisoxazol-3(1H)-one.

Substrate Scope and Yields

EntrySubstituent on NitrobenzoateProduct Yield (%)Reference
14-F75[10]
25-OMe68[10]
35-Br69[10]
46-Cl71[10]
5H72[10]

Part II: Synthesis of 1,2-Benzisoxazole Derivatives

The most prevalent and versatile route to 1,2-benzisoxazoles begins with ortho-hydroxyaryl ketones, which can be readily synthesized from substituted salicylic acids. The key transformation is the base-catalyzed intramolecular cyclization of an ortho-hydroxyaryl ketoxime.[11]

Core Directive: From Salicylic Acid to Ketoxime

The overall strategy involves a three-step sequence starting from a substituted salicylic acid:

  • Ketone Formation: Conversion of the carboxylic acid functionality into a ketone. A classic and effective method is the Fries rearrangement of an acetylated salicylic acid.[7][12]

  • Oximation: Reaction of the resulting o-hydroxyaryl ketone with hydroxylamine to form the crucial ketoxime intermediate.[13]

  • Cyclization: Intramolecular nucleophilic aromatic substitution (SₙAr) to form the N-O bond of the isoxazole ring.

Visualizing the Overall Workflow: Salicylic Acid to 1,2-Benzisoxazole

1_2_Benzisoxazole_Workflow cluster_0 Step 1: Ketone Synthesis via Fries Rearrangement cluster_1 Step 2: Oximation cluster_2 Step 3: Cyclization SalicylicAcid Substituted Salicylic Acid Acetylation + Acetic Anhydride (Acetylation) SalicylicAcid->Acetylation ArylEster Aryl Acetate Ester (e.g., Acetylsalicylic Acid) Acetylation->ArylEster Fries Fries Rearrangement + Lewis Acid (e.g., AlCl₃) High Temperature for ortho ArylEster->Fries ArylEster->Fries OrthoKetone o-Hydroxyaryl Ketone (e.g., o-Hydroxyacetophenone) Fries->OrthoKetone Oximation + NH₂OH·HCl, Base (e.g., NaHCO₃, Pyridine) OrthoKetone->Oximation OrthoKetone->Oximation Ketoxime o-Hydroxyaryl Ketoxime Oximation->Ketoxime Cyclization Base-Catalyzed Cyclization (e.g., Pyridine, NaOH) Ketoxime->Cyclization Ketoxime->Cyclization FinalProduct 3-Substituted 1,2-Benzisoxazole Cyclization->FinalProduct

Caption: Multi-step synthesis of 1,2-benzisoxazoles starting from salicylic acids.

Experimental Protocols

Protocol 2.1: Synthesis of o-Hydroxyacetophenone via Fries Rearrangement

The Fries rearrangement converts a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst.[7] High temperatures favor the formation of the ortho-isomer, which is required for the subsequent cyclization.[12]

  • Esterification: Acetylate the substituted salicylic acid by reacting it with acetic anhydride, often with a catalytic amount of acid (e.g., H₂SO₄) or a base (e.g., sodium acetate).[8] Isolate the resulting acetylsalicylic acid derivative.

  • Rearrangement: To a reaction vessel, add the acetylsalicylic acid derivative. Carefully add anhydrous aluminum chloride (AlCl₃, ~1.2 equivalents).

  • Heat the mixture to a high temperature (typically >160 °C) for 1-2 hours.[3] The reaction is often performed neat (solvent-free).

  • Workup: Cool the reaction mixture and carefully quench by adding it to a mixture of ice and concentrated hydrochloric acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it over Na₂SO₄, and concentrate.

  • Purification: The ortho and para isomers can be separated. The o-hydroxyacetophenone is volatile with steam, allowing for purification by steam distillation.[3][12]

Protocol 2.2: Oximation of o-Hydroxyacetophenone

This protocol converts the ketone into the required oxime intermediate.

  • Reaction Setup: Dissolve the o-hydroxyacetophenone (1 equivalent) in a suitable solvent like ethanol.

  • Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.2 equivalents) and a base such as sodium bicarbonate (NaHCO₃) or pyridine to neutralize the HCl released.

  • Reaction: Stir the mixture at room temperature or gentle reflux until the reaction is complete (monitored by TLC).

  • Isolation: Remove the solvent under reduced pressure. Add water to the residue to precipitate the oxime.

  • Collect the solid product by filtration, wash with water, and dry. The crude oxime is often of sufficient purity for the next step.[13]

Protocol 2.3: Base-Catalyzed Cyclization to form 3-Methyl-1,2-benzisoxazole

This final step involves an intramolecular SₙAr reaction. The hydroxyl group, after deprotonation by a base, acts as a nucleophile. To facilitate the cyclization, the oxime's hydroxyl group is often converted into a better leaving group, for example, by acetylation.

  • Acetylation of Oxime: Treat the o-hydroxyacetophenone oxime with acetic anhydride in acetic acid to form the O-acetyl ketoxime.[6]

  • Cyclization: Dissolve the resulting O-acetyl ketoxime in a solvent such as dry pyridine.

  • Heat the solution under reflux for 3-4 hours. The pyridine acts as both a solvent and a base to facilitate the cyclization and elimination of acetic acid.

  • Workup: After cooling, pour the reaction mixture into water and extract with an organic solvent like diethyl ether.

  • Wash the organic extract with dilute acid (to remove pyridine), then with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 1,2-benzisoxazole.

  • Purification: Purify the product by distillation or column chromatography.

Conclusion

The synthetic routes outlined in this guide provide robust and versatile pathways for accessing medicinally relevant benzisoxazole derivatives from common substituted benzoic acid starting materials. The photochemical cyclization of 2-azidobenzoic acids and the controlled reductive cyclization of 2-nitrobenzoic acids are powerful methods for constructing the 2,1-benzisoxazole system. For the 1,2-benzisoxazole isomer, the multi-step sequence involving a Fries rearrangement followed by oximation and base-catalyzed cyclization is a well-established and reliable strategy. By understanding the underlying mechanisms and the rationale for specific reaction conditions, researchers can effectively apply and adapt these protocols to synthesize novel benzisoxazole analogues for drug discovery and development programs.

References

  • Bou-Hamdan, F., et al. (2011). Continuous flow photolysis of aryl azides: Preparation of 3H-azepinones. Beilstein Journal of Organic Chemistry, 7, 1124–1129. Available at: [Link]

  • Budruev, A. V., et al. (2016). Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N-O bond-forming cyclization of 2-azidobenzoic acids. Beilstein Journal of Organic Chemistry, 12, 874-881. Available at: [Link]

  • BYJU'S. (n.d.). What is the Fries Rearrangement Reaction? Retrieved from [Link]

  • Dzhons, D. Y., & Budruev, A. V. (2016). Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids. Beilstein Journal of Organic Chemistry, 12, 874-881. Available at: [Link]

  • Fries, K. T. (n.d.). Fries rearrangement. In Wikipedia. Retrieved from [Link]

  • Garber, K. (2017, January 29). Addition of Organometallic Reagents to Ketones & Aldehydes [Video]. YouTube. [Link]

  • Holland, J. P., et al. (2015). An overview of the current proposed mechanism of aryl azide photoactivation, the nitrene rearrangement, intersystem crossing, and protonation pathways. ResearchGate. Available at: [Link]

  • Holota, Y., et al. (2020). Synthesis of N-Heterocycles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates. AIR Unimi. Available at: [Link]

  • Magritek. (n.d.). Chemistry Education Experiment Manual. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Main Group Organometallic Compounds. Retrieved from [Link]

  • Beckler, T. D., & Crich, D. (2024). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters, 26(49), 9722–9727. Available at: [Link]

  • Dzhons, D. Y., & Budruev, A. V. (2016). Supporting Information for Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids. Beilstein Journals. Available at: [Link]

  • Levin, D. (2017, July 18). Decarboxylation of Salicylic acid. Chemistry Stack Exchange. [Link]

  • Liu, Y., et al. (2014). Salicylato Titanocene Complexes as Cooperative Organometallic Lewis Acid and Brønsted Acid Catalysts for Three-Component Mannich Reactions. Chemistry – A European Journal, 20(28), 8530-8535. Available at: [Link]

  • Nevado, C. (2024). recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. University of Zurich.
  • Osbourn, J. (2023, June 11). Organometallic Addition to Aldehydes and Ketones [Video]. YouTube. [Link]

  • Budruev, A. V., et al. (2016). Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N-O bond-forming cyclization of 2-azidobenzoic acids. PubMed. Available at: [Link]

  • Pharmd Guru. (2025, November 13). FRIES REARRANGEMENT. [Link]

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  • Science of Synthesis. (n.d.).
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  • Talukdar, S., et al. (2012). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Chemistry Central Journal, 6(1), 146. Available at: [Link]

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Method

protocol for N-heterocyclic carbene synthesis using benzoic acid precursors

Advanced Protocol for the Synthesis of Benzoic Acid-Functionalized N-Heterocyclic Carbene (NHC) Precursors Strategic Rationale & Applications N-heterocyclic carbenes (NHCs) are powerful σ-donor ligands extensively used i...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Protocol for the Synthesis of Benzoic Acid-Functionalized N-Heterocyclic Carbene (NHC) Precursors

Strategic Rationale & Applications

N-heterocyclic carbenes (NHCs) are powerful σ-donor ligands extensively used in organometallic catalysis, materials science, and the construction of metal-organic frameworks (MOFs). Functionalizing the NHC backbone with benzoic acid moieties—specifically synthesizing 1,3-bis(4-carboxyphenyl)imidazolium chloride—introduces highly directional hydrogen-bonding capabilities and robust anchoring points for heterogeneous supports[1]. This specific precursor is critical for generating cationic MOFs capable of selectively adsorbing charged molecules[2], enhancing the interfacial shear strength of carbon fiber composites[1], and facilitating the chemical fixation of CO₂ when grafted onto MOF architectures[3].

Mechanistic Causality & Experimental Design

The synthesis of the 1,3-bis(4-carboxyphenyl)imidazolium chloride precursor follows a two-step multicomponent assembly.

  • Step 1: Schiff Base Condensation. 4-aminobenzoic acid is condensed with glyoxal to form a diimine intermediate. The electron-withdrawing nature of the para-carboxylic acid significantly reduces the nucleophilicity of the aniline amino group. Therefore, formic acid is introduced as a Brønsted acid catalyst to activate the glyoxal carbonyls, ensuring complete conversion[1].

  • Step 2: Imidazolium Ring Closure. The diimine is cyclized using paraformaldehyde and hydrochloric acid. The use of paraformaldehyde (a solid polymer of formaldehyde) and anhydrous HCl in dioxane is a deliberate choice to maintain a strictly anhydrous environment[1]. The presence of water at this stage would rapidly hydrolyze the delicate diimine intermediate back into the starting materials, severely depressing the yield[3].

Workflow Start 4-Aminobenzoic Acid (2.0 eq) Diimine N,N'-bis(4-carboxyphenyl) ethylenediimine Start->Diimine Dry MeOH, RT, 24h Glyoxal Glyoxal (39% aq, 1.0 eq) + Formic Acid (cat.) Glyoxal->Diimine Product 1,3-bis(4-carboxyphenyl) imidazolium chloride Diimine->Product Anhydrous THF, 0 °C to RT, 4h Cyclization Paraformaldehyde (1.25 eq) + HCl in Dioxane (1.5 eq) Cyclization->Product

Workflow for the synthesis of benzoic acid-functionalized NHC precursors.

Experimental Methodology

Reagents & Equipment:

  • 4-Aminobenzoic acid (High Purity)

  • Glyoxal (39% aqueous solution)

  • Formic acid (Concentrated)

  • Paraformaldehyde

  • Hydrochloric acid (12 N in dioxane)

  • Dry Methanol, Anhydrous Tetrahydrofuran (THF), Diethyl Ether (Et₂O)

  • Schlenk line or argon manifold for inert atmosphere

Step 1: Synthesis of N,N′-Bis(4-carboxyphenyl)ethylenediimine
  • Preparation : In a rigorously dried 100 mL round-bottom flask, dissolve 5.00 g (36.5 mmol, 2.0 eq) of 4-aminobenzoic acid in 20 mL of dry methanol[1].

  • Catalysis : Add 2 drops of concentrated formic acid to the solution to lower the pH and activate the subsequent electrophile[3].

  • Addition : Begin vigorous magnetic stirring. Dropwise, add 1.99 mL (17.40 mmol, 1.0 eq) of a 39% aqueous glyoxal solution[1]. Causality: Dropwise addition prevents localized high concentrations of glyoxal, mitigating the risk of unwanted oligomerization pathways.

  • Reaction : Stir the mixture continuously at room temperature (20-25 °C) for 24 hours. A white to pale-yellow precipitate will gradually form, driving the equilibrium forward via Le Chatelier’s principle[2].

  • Isolation : Collect the solid precipitate via vacuum filtration. Wash the filter cake thoroughly with cold methanol (3 × 10 mL) to remove unreacted starting materials, and dry in air to yield the diimine intermediate[1].

Step 2: Synthesis of 1,3-Bis(4-carboxyphenyl)imidazolium Chloride
  • Preparation : Transfer 3.93 g (13.3 mmol, 1.0 eq) of the synthesized diimine into a flame-dried Schlenk flask. Purge the flask with argon and suspend the solid in 11 mL of anhydrous THF[1].

  • Formylation Agent : Add 498 mg (16.6 mmol, 1.25 eq) of paraformaldehyde to the suspension under a positive flow of argon[1].

  • Thermal Control : Submerge the reaction flask in an ice-water bath to cool the mixture to 0 °C. Causality: The subsequent protonation and cyclization are highly exothermic; thermal control prevents the degradation of the delicate diimine framework.

  • Acidic Cyclization : Slowly, dropwise, add 1.65 mL (20.00 mmol, 1.5 eq) of 12 N HCl in dioxane[1].

  • Reaction : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. The suspension will transition into a distinct yellow solid[1].

  • Isolation : Isolate the yellow precipitate by vacuum filtration. Wash the solid with anhydrous diethyl ether (3 × 15 mL) and dry under high vacuum to afford the final NHC precursor[1].

Quantitative Data Summary

The following table summarizes the stoichiometric and thermodynamic parameters required for the synthesis, providing a quick-reference guide for scale-up operations.

ParameterStep 1: Diimine CondensationStep 2: Imidazolium Cyclization
Primary Reactant 4-Aminobenzoic acid (2.0 eq)Diimine Intermediate (1.0 eq)
Coupling Partner Glyoxal 39% aq (1.0 eq)Paraformaldehyde (1.25 eq)
Catalyst/Promoter Formic acid (Catalytic)12 N HCl in Dioxane (1.5 eq)
Solvent System Dry MethanolAnhydrous THF
Temperature Room Temperature (20-25 °C)0 °C → Room Temperature
Reaction Time 24 Hours4 Hours
Expected Yield > 85%~ 75%

Self-Validating Systems & Analytical Markers

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system. Researchers must verify the success of each step using the following in-process controls (IPC) and analytical markers[2].

Validation Step1 Diimine Formation Step1Vis White/Pale Yellow Precipitate Step1->Step1Vis Step1NMR Imine CH=N (~8.5 ppm) Step1Vis->Step1NMR Step2 Imidazolium Cyclization Step2Vis Yellow Solid Formation Step2->Step2Vis Step2NMR C2-H Imidazolium (~10.6 ppm) Step2Vis->Step2NMR

Self-validating analytical markers for NHC precursor synthesis.

  • Step 1 Validation :

    • Visual IPC: The reaction must transition from a homogeneous solution to a dense white/pale-yellow suspension.

    • ¹H NMR (DMSO-d₆): The primary amine protons (broad singlet at ~5.8 ppm) must disappear. A new, sharp singlet corresponding to the imine (CH=N) protons must appear at ~8.5 ppm.

  • Step 2 Validation :

    • Visual IPC: The white/pale-yellow suspension must convert into a vibrant yellow solid upon treatment with HCl and paraformaldehyde[1].

    • ¹H NMR (DMSO-d₆): The definitive proof of successful cyclization is the appearance of the highly deshielded C2-H imidazolium proton. This must appear as a sharp singlet far downfield at 10.64 ppm [1]. Additionally, the symmetrical backbone imidazolium protons (C4-H, C5-H) will appear as a doublet/singlet at 8.71 ppm [1]. The complete disappearance of the imine proton (~8.5 ppm) confirms that no unreacted intermediate remains[2].

References

  • Imidazolium Salt for Enhanced Interfacial Shear Strength in Polyphenylene Sulfide/Ex-PAN Carbon Fiber Composites. mdpi.com.
  • grafted NHC-MOF for efficient chemical fixation of CO2 from dilute gas
  • Cationic nickel metal-organic frameworks for adsorption of negatively charged dye molecules. core.ac.uk.

Sources

Application

Application Note: Design and Synthesis of Highly Substituted Benzamide Kinase Inhibitors using 3-(Benzyloxy)-2-chloro-6-fluorobenzoic acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Compound Focus: 3-(Benzyloxy)-2-chloro-6-fluorobenzoic acid (CAS: 2586126-46-5)...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Compound Focus: 3-(Benzyloxy)-2-chloro-6-fluorobenzoic acid (CAS: 2586126-46-5)

Executive Summary

The synthesis of modern targeted therapeutics, particularly kinase inhibitors, frequently relies on highly functionalized aromatic building blocks to achieve precise spatial conformations and target binding affinities. 3-(Benzyloxy)-2-chloro-6-fluorobenzoic acid [1] is a premium, rationally designed scaffold that offers orthogonal reactivity handles. This application note provides a comprehensive, field-validated workflow for utilizing this building block in a three-step sequence: sterically hindered amide coupling, regioselective nucleophilic aromatic substitution (SNAr), and late-stage catalytic hydrogenolysis.

Mechanistic Insights & Rational Design (Causality)

As a senior application scientist, it is critical to understand why this specific substitution pattern is valuable in medicinal chemistry, rather than just knowing how to react it. Every functional group on this ring serves a distinct, synergistic purpose:

  • The Carboxylic Acid (Anchor): Serves as the primary vector for amide bond formation. Benzamides are ubiquitous hinge-binding motifs in kinase inhibitors.

  • The C6-Fluorine (SNAr Handle): Fluorine is highly electronegative, withdrawing electron density from the ring via the inductive effect. When positioned ortho to the electron-withdrawing amide carbonyl, the C6 position becomes highly electrophilic[2]. In SNAr reactions, fluorine is a superior leaving group compared to chlorine or bromine because its electronegativity stabilizes the anionic Meisenheimer complex during the rate-determining nucleophilic attack[2][3].

  • The C2-Chlorine (Conformational Lock): Acts as a steric wall. Once the amide is formed, the bulky chlorine atom restricts the rotation of the amide C-N bond, locking the molecule into a specific conformation (atropisomerism). Furthermore, chlorine is generally inert to SNAr under mild conditions, ensuring absolute chemoselectivity for the C6-fluoro displacement.

  • The C3-Benzyloxy Group (Protected Pharmacophore): The benzyl ether is a robust protecting group that withstands the basic and nucleophilic conditions of both the amide coupling and the SNAr step. It can be cleanly removed at the final stage via palladium-catalyzed hydrogenolysis to reveal a phenol[4], which frequently acts as a critical hydrogen bond donor in the protein binding pocket.

Synthetic Workflow & Visualizations

The standard multi-step synthesis utilizing this building block follows a logical progression of decreasing electrophilicity and orthogonal deprotection.

Workflow A 3-(Benzyloxy)-2-chloro- 6-fluorobenzoic acid B Benzamide Intermediate A->B 1°/2° Amine HATU, DIPEA C SNAr Adduct (C6-Substituted) B->C Nucleophile K2CO3, Heat D Phenol Target (Deprotected) C->D H2, Pd/C EtOH/EtOAc

Fig 1. Three-step synthetic workflow utilizing 3-(Benzyloxy)-2-chloro-6-fluorobenzoic acid.

The SNAr Mechanism

The success of the second step relies on the formation of the Meisenheimer complex. The presence of the electron-withdrawing amide group at C1 and the highly electronegative fluorine at C6 lowers the activation energy required for the nucleophile to attack the aromatic ring.

Mechanism R Fluoroarene Reactant M Meisenheimer Complex R->M Rate-determining attack Nu Amine Nucleophile Nu->M P Substituted Product M->P Fast elimination of F⁻

Fig 2. SNAr mechanism showcasing the rate-determining formation of the Meisenheimer complex.

Experimental Protocols

Step 1: Amide Bond Formation via HATU Activation

Due to the extreme steric hindrance provided by the ortho-chloro and ortho-fluoro substituents (2,6-disubstitution), standard coupling reagents like EDC/HOBt often fail or require extended reaction times. HATU is the reagent of choice here, as the neighboring group effect of its pyridine nitrogen atom stabilizes the incoming amine through a hydrogen-bonded 7-membered cyclic transition state, overcoming the steric bulk[5][6].

Procedure:

  • In an oven-dried round-bottom flask, dissolve 3-(Benzyloxy)-2-chloro-6-fluorobenzoic acid (1.0 mmol) in anhydrous DMF (5.0 mL) under an argon atmosphere.

  • Add HATU (1.2 mmol) and N,N-Diisopropylethylamine (DIPEA) (3.0 mmol) to the solution. Stir at room temperature for 15 minutes to allow for the complete formation of the OAt-active ester[5].

  • Add the desired primary or secondary amine (1.1 mmol) dropwise.

  • Stir the reaction mixture at room temperature for 2–4 hours. Monitor completion via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (15 mL) to remove the tetramethylurea and HOAt byproducts[5]. Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography.

Step 2: Regioselective SNAr

The C6-fluorine is displaced by a nucleophile (typically a cyclic secondary amine like piperazine or morpholine). The C2-chlorine remains completely unreactive under these conditions.

Procedure:

  • Dissolve the benzamide intermediate from Step 1 (1.0 mmol) in anhydrous DMSO (4.0 mL).

  • Add the nucleophilic amine (2.0 mmol) and finely powdered anhydrous K₂CO₃ (3.0 mmol). Note: K₂CO₃ acts as an acid scavenger to neutralize the HF generated during the reaction, preventing the protonation of the nucleophilic amine.

  • Heat the mixture to 80 °C and stir for 12 hours.

  • Workup: Cool the mixture to room temperature and dilute with water (20 mL) to precipitate the product. If the product is an oil, extract with EtOAc (3 × 15 mL), wash with water and brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

Step 3: O-Benzyl Deprotection via Catalytic Hydrogenolysis

The final step reveals the C3-phenol. This is achieved through heterogeneous catalytic hydrogenolysis using Palladium on Carbon (Pd/C). The benzyl ether undergoes oxidative addition to the Pd(0) surface, followed by hydrogen transfer and reductive elimination[4].

Procedure:

  • Dissolve the SNAr adduct from Step 2 (1.0 mmol) in a 1:1 mixture of EtOH/EtOAc (10 mL). Note: EtOAc is included to increase the solubility of the complex drug-like intermediate.

  • Carefully add 10% w/w Pd/C (10 mol% Pd). Caution: Pd/C is highly pyrophoric when dry; add it carefully to the solvent under a nitrogen blanket[7].

  • Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Repeat this cycle three times.

  • Stir vigorously at room temperature under 1 atm of H₂ for 16 hours.

  • Workup: Filter the reaction mixture through a tight pad of Celite® to remove the palladium catalyst. Wash the Celite pad thoroughly with EtOAc. Never allow the Celite pad to run dry while under vacuum to prevent ignition.

  • Concentrate the filtrate in vacuo to yield the final phenol product. Toluene is the only byproduct and is removed during evaporation[7].

Quantitative Data Summary

The following table summarizes the expected performance metrics for the three-step sequence when utilizing typical pharmaceutical building blocks (e.g., substituted aminopyridines for Step 1, and piperazine derivatives for Step 2).

StepReaction TypeReagents & ConditionsTypical YieldPurity (LC-MS)Key Observation / Causality
1 Amide CouplingHATU, DIPEA, DMF, RT, 2-4h85–92%>95%HATU is mandatory; EDC/HOBt yields <30% due to ortho-di-substitution steric hindrance.
2 SNArSec-amine, K₂CO₃, DMSO, 80°C, 12h75–88%>98%Absolute regioselectivity. No C2-Cl displacement observed due to lack of ortho-activation.
3 Benzyl DeprotectionH₂ (1 atm), 10% Pd/C, EtOH/EtOAc, RT, 16h90–98%>99%Clean conversion. Halogen dehalogenation (loss of C2-Cl) is minimized at 1 atm H₂ and RT.

References

  • The USA Journals. Halogenation And Nucleophilic Aromatic Substitution Reactions Of Aromatic Carboxylic Acids. Retrieved from [Link]

Sources

Method

Application Note: Optimized Coupling Strategies for 2-Chloro-6-fluorobenzoic Acid in Drug Discovery

Introduction & Scope 2-Chloro-6-fluorobenzoic acid (CAS 434-75-3) is a highly functionalized, di-halogenated building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs), including COX-2 in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

2-Chloro-6-fluorobenzoic acid (CAS 434-75-3) is a highly functionalized, di-halogenated building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs), including COX-2 inhibitors, P2X7 receptor antagonists, and anti-tubercular aryl-oxadiazoles[1][2][3].

Despite its utility, this compound presents significant synthetic challenges. The presence of ortho-chloro and ortho-fluoro substituents creates a sterically congested environment around the carboxylic acid moiety, shielding the carbonyl carbon from nucleophilic attack. Additionally, the electron-withdrawing nature of the halogens alters the electrophilicity of the carbonyl carbon and the stability of reactive intermediates. This Application Note details field-proven methodologies to overcome these barriers, focusing on efficient amide bond formation and advanced decarboxylative cross-coupling[4].

Mechanistic Insights: Overcoming Steric and Electronic Barriers

As a self-validating approach to synthesis, it is critical to understand the causality behind the failure of standard reagents and the selection of optimized conditions.

  • Causality in Amide Coupling: Standard peptide coupling reagents like EDC/HOBt often yield poor results with 2-chloro-6-fluorobenzoic acid due to the slow formation of the active ester and the extreme steric shielding against incoming amines[5]. To counteract this, two distinct strategies are required:

    • HATU Activation: HATU generates an HOAt-active ester. The nitrogen atom at the 7-position of the HOAt leaving group participates in a hydrogen-bonded, cyclic transition state with the incoming amine. This neighboring-group effect drastically accelerates the aminolysis step, effectively bypassing the steric bulk of the ortho-halogens[3].

    • Acid Chloride Generation: For highly deactivated or sterically hindered anilines, converting the acid to an acid chloride using thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃) is mandatory[6]. The acid chloride is a smaller, more highly electrophilic species than the active ester, allowing for successful coupling where HATU fails.

  • Causality in Decarboxylative Cross-Coupling: The electron-withdrawing ortho-halogens lower the activation energy required for decarboxylation. In the presence of a palladium catalyst and a silver(I) salt, the carboxylate extrudes CO₂ to form a stable aryl-metal intermediate, which then undergoes transmetalation and reductive elimination with an aryl iodide to form a highly substituted fluorinated biaryl[4].

Reaction Pathways Overview

G cluster_amide Amide Bond Formation cluster_cc C-C Bond Formation SM 2-Chloro-6-fluorobenzoic acid (Sterically Hindered) HATU HATU, DIPEA DMF, RT SM->HATU Direct Activation AcidCl SOCl2 or POCl3 Cat. DMF, Reflux SM->AcidCl Chlorination Pd PdCl2, Ag2CO3 DMSO, 120 °C SM->Pd Decarboxylation Amide1 Aliphatic/Unhindered Benzamides HATU->Amide1 + 1°/2° Amine Amide2 Aromatic/Hindered Benzamides AcidCl->Amide2 + Amine, Et3N, DCM Biaryl Fluorinated Biaryls Pd->Biaryl + Aryl Iodide

Caption: Divergent synthetic pathways for 2-chloro-6-fluorobenzoic acid coupling.

Experimental Protocols

Protocol A: HATU-Mediated Amide Coupling (For Aliphatic/Unhindered Amines)

Self-Validating Design: This protocol uses LC-MS tracking of the active ester to ensure the steric bulk does not stall the reaction prior to amine addition[3].

  • Activation: Dissolve 2-chloro-6-fluorobenzoic acid (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Validation Check: Stir at room temperature for 30 minutes. Quench a 5 µL aliquot in 1 mL methanol and analyze via LC-MS. The presence of the methyl ester mass confirms successful HOAt-ester formation. Do not proceed to step 3 until the starting acid is completely consumed.

  • Coupling: Add the target amine (1.1 eq) dropwise. Stir for 2–4 hours at room temperature.

  • Workup: Dilute with EtOAc, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. The basic wash is critical as it removes the highly water-soluble HOAt byproduct. Dry over anhydrous Na₂SO₄ and concentrate.

Protocol B: Acid Chloride Generation & Coupling (For Anilines/Hindered Amines)

Self-Validating Design: The cessation of gas evolution provides a reliable visual confirmation of complete acyl chloride formation[6].

  • Chlorination: Suspend 2-chloro-6-fluorobenzoic acid (1.0 eq) in neat SOCl₂ (10 eq). Add 1–2 drops of anhydrous DMF (this generates the catalytic Vilsmeier-Haack complex, which is the true chlorinating species).

  • Validation Check: Reflux the mixture at 80 °C. Monitor the reaction visually; the solid will dissolve, and vigorous evolution of SO₂ and HCl gas will occur. The reaction is complete when gas evolution completely ceases (typically 2–3 hours).

  • Concentration: Remove excess SOCl₂ under reduced pressure. Co-evaporate twice with anhydrous toluene to ensure complete removal of residual HCl, which would otherwise form an unreactive salt with the incoming amine.

  • Coupling: Dissolve the crude acid chloride in anhydrous DCM. Cool to 0 °C. Add the amine (1.0 eq) and triethylamine (2.5 eq). Warm to room temperature and stir for 2 hours.

Protocol C: Decarboxylative Pd-Catalyzed Cross-Coupling

Self-Validating Design: The extrusion of CO₂ drives the equilibrium. The formation of a black precipitate (Pd black) without product formation indicates catalyst poisoning or oxygen ingress, validating the need for strict inert conditions[4].

  • Preparation: In an oven-dried Schlenk tube, combine 2-chloro-6-fluorobenzoic acid (1.1 eq), the aryl iodide (1.0 eq), PdCl₂ (0.1 eq), and Ag₂CO₃ (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the tube with N₂ three times.

  • Reaction: Add anhydrous DMSO (0.1 M) and heat the mixture to 120 °C for 12–16 hours.

  • Workup: Cool to room temperature, dilute with diethyl ether, and filter through a pad of Celite to remove silver salts and palladium residues. Wash the filtrate thoroughly with water to remove DMSO, dry, and purify via flash chromatography.

Quantitative Data Summary

The following table summarizes the expected performance of the outlined protocols based on empirical literature data[3][4][6].

Coupling StrategyActivating AgentTarget Nucleophile / PartnerTypical Reaction TimeExpected Yield RangeKey Limitation
Direct Amide Coupling HATU / DIPEAPrimary & Secondary Aliphatic Amines2 – 4 hours75% – 95%Fails with highly deactivated anilines due to steric clash.
Acid Chloride Coupling SOCl₂ or POCl₃Anilines, Sterically Hindered Amines2 h (Activation) + 2 h (Coupling)70% – 85%Requires harsh, acidic activation conditions; incompatible with acid-sensitive groups.
Decarboxylative Cross-Coupling PdCl₂ / Ag₂CO₃Aryl Iodides12 – 16 hours60% – 82%Requires high temperatures (120 °C) and stoichiometric silver salts.

References

  • [4] Title: Synthesis of Biaryls via Decarboxylative Pd-Catalyzed Cross-Coupling Reaction Source: Organic Letters (ACS Publications) URL:[Link]

  • [5],[3] Title: Synthesis and biological evaluation of aryl-oxadiazoles as inhibitors of Mycobacterium tuberculosis Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • [1],[6] Title: Structural and Energetic Properties of Weak Noncovalent Interactions in Two Closely Related 3,6-Disubstituted-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole Derivatives: In Vitro Cyclooxygenase Activity Source: ACS Omega / PMC URL:[Link]

  • [7] Title: Chlorinated cobalt alkyne complexes derived from acetylsalicylic acid as new specific antitumor agents Source: Dalton Transactions (RSC Publishing) URL:[Link]

  • [2] Title: Substituted thiazole or oxazole p2x7 receptor antagonists Source: Google Patents (WO2015118019A1) URL:

Sources

Application

Application Notes &amp; Protocols for 3-(Benzyloxy)-2-chloro-6-fluorobenzoic Acid (BCFBA) as a Molecular Probe

For Researchers, Scientists, and Drug Development Professionals I. Introduction: Unveiling the Potential of a Novel Chemical Tool In the dynamic fields of chemical biology and drug discovery, molecular probes are indispe...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: Unveiling the Potential of a Novel Chemical Tool

In the dynamic fields of chemical biology and drug discovery, molecular probes are indispensable for dissecting complex biological processes and validating novel therapeutic targets. This document introduces 3-(Benzyloxy)-2-chloro-6-fluorobenzoic acid (BCFBA) , a unique halogenated aromatic compound, and outlines its theoretical potential and practical application as a versatile molecular probe.

While BCFBA is a known chemical entity[1], its application in biological studies is, to date, unexplored. Based on a first-principles analysis of its structure, we hypothesize that BCFBA is an ideal candidate for two cutting-edge applications:

  • A ¹⁹F NMR Probe for Fragment-Based Screening and Target Engagement: The presence of a single fluorine atom provides a sensitive nuclear magnetic resonance (NMR) handle. Because fluorine is virtually absent in biological systems, ¹⁹F NMR offers a background-free method to study ligand binding, making it a powerful tool in drug discovery.[2][3][4][5][6]

  • A Potential Covalent Probe for Target Identification: The electron-deficient aromatic ring, substituted with a chlorine atom, presents a potential electrophilic site for covalent modification of nucleophilic amino acid residues (e.g., cysteine, lysine) within a protein's binding pocket.[7][8][9] Covalent probes can offer enhanced potency, selectivity, and duration of action.[7]

This guide provides the scientific rationale and detailed, field-proven protocols for researchers to investigate and validate the use of BCFBA as a molecular probe. We will explain the causality behind experimental choices and provide self-validating workflows to ensure scientific integrity.

II. Physicochemical Properties & Handling

A summary of the key properties of BCFBA is presented below.

PropertyValueSource
CAS Number 2586126-46-5[1]
Molecular Formula C₁₄H₁₀ClFO₃[1]
Molecular Weight 280.68 g/mol [1]
Appearance White to off-white solid---
Solubility Soluble in DMSO, DMF, Methanol---
Storage Store at 2-8°C, sealed in a dry environment[1]

Handling: BCFBA should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For biological assays, prepare a concentrated stock solution (e.g., 10-50 mM) in anhydrous DMSO.

III. Application 1: BCFBA as a ¹⁹F NMR Probe

The single fluorine atom on BCFBA makes it an excellent candidate for ligand-observed ¹⁹F NMR experiments. This technique is highly sensitive for detecting weak binding events, making it ideal for fragment-based drug discovery (FBDD).[2][3] The principle relies on changes in the fluorine's chemical environment upon binding to a target protein, which alters its NMR signal (chemical shift, line broadening).[3][4]

Workflow for ¹⁹F NMR-based Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Follow-up P1 Prepare Protein Target (e.g., 10-50 µM in NMR buffer) E2 Acquire Test Spectrum (BCFBA + Protein Target) P1->E2 P2 Prepare BCFBA Stock (e.g., 10 mM in d6-DMSO) E1 Acquire Control Spectrum (BCFBA alone) P2->E1 P3 Prepare Fragment Library (if competitive screening) A3 Competitive Screening (BCFBA + Protein + Competitor) P3->A3 E1->E2 E3 Analyze Signal Changes (Chemical Shift, Line Broadening) E2->E3 A1 Identify Binding 'Hit' E3->A1 A2 Determine Dissociation Constant (Kd) (via titration) A1->A2 A1->A3

Caption: Workflow for using BCFBA in ¹⁹F NMR fragment screening.

Protocol 1: Direct Binding ¹⁹F NMR Assay

This protocol aims to detect direct binding of BCFBA to a purified protein target.

  • Reagent Preparation:

    • NMR Buffer: Prepare a suitable buffer for your protein of interest (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) in 90% H₂O / 10% D₂O. Ensure the buffer is compatible with protein stability.

    • Protein Solution: Prepare a 220 µL solution of your purified protein at a concentration of 25 µM in NMR buffer.

    • BCFBA Solution: Prepare a 220 µL solution of 500 µM BCFBA in the same NMR buffer. This will be your reference "ligand-only" sample.

    • Test Solution: Prepare a 220 µL solution containing 25 µM protein and 500 µM BCFBA in NMR buffer.

  • NMR Data Acquisition:

    • Use a high-field NMR spectrometer equipped with a cryoprobe capable of detecting ¹⁹F.

    • Acquire a standard 1D ¹⁹F NMR spectrum for the "ligand-only" sample. Note the chemical shift and line width of the BCFBA signal.

    • Acquire a 1D ¹⁹F NMR spectrum for the "Test Solution" (protein + BCFBA) under identical conditions.

  • Data Analysis & Interpretation:

    • Binding Indication: Compare the two spectra. A change in the chemical shift (Δδ) and/or an increase in the signal's line width (line broadening) in the presence of the protein indicates binding.[3]

    • No Binding: If the spectrum of the test solution is identical to the ligand-only solution, no significant binding is detected under these conditions.

    • Quantification (Optional): To determine the dissociation constant (Kd), perform a titration experiment by acquiring a series of ¹⁹F NMR spectra on samples with a fixed protein concentration and increasing concentrations of BCFBA. Plot the change in chemical shift against the BCFBA concentration and fit the data to a suitable binding isotherm.

IV. Application 2: BCFBA as a Covalent Probe

The development of covalent chemical probes allows for robust target labeling, which can facilitate target identification and validation.[7][9] We hypothesize that the chloro-substituted benzoic acid moiety of BCFBA could act as a mild electrophile, reacting with nucleophilic residues in a binding pocket. The key validation for this application is to confirm target engagement in a cellular context and verify the covalent nature of the interaction.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

CETSA is the gold-standard method for verifying target engagement within intact cells.[10][11] The principle is that a ligand-bound protein is thermally stabilized and will remain in solution at higher temperatures compared to its unbound state.[10][11]

G Start Culture Cells Treat Treat Cells (Vehicle vs. BCFBA) Start->Treat Heat Heat Aliquots (Temperature Gradient) Treat->Heat Lyse Lyse Cells (Freeze-Thaw) Heat->Lyse Separate Separate Soluble/Aggregated (Centrifugation) Lyse->Separate Analyze Analyze Soluble Fraction (Western Blot / MS) Separate->Analyze Plot Plot Melt Curve (Soluble Protein vs. Temp) Analyze->Plot

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., MCF-7, HEK293T) to ~80-90% confluency.

    • Harvest the cells and resuspend them in culture medium. Divide the cell suspension into two main groups: Vehicle (0.1% DMSO) and BCFBA-treated (e.g., 10-100 µM).

    • Incubate the cells for 1-2 hours at 37°C.

  • Heat Challenge:

    • Aliquot the vehicle and BCFBA-treated cell suspensions into separate PCR tubes for each temperature point.

    • Use a thermal cycler to heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling on ice for 3 minutes.[10][12]

  • Lysis and Fractionation:

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[10][12]

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[10][12]

  • Analysis by Western Blot:

    • Carefully collect the supernatant (soluble fraction) from each tube.

    • Determine the protein concentration of each sample using a BCA or Bradford assay.

    • Normalize the protein concentration for all samples and prepare them for SDS-PAGE.

    • Perform Western blotting using a primary antibody specific for the hypothesized target protein.

    • Detect the signal using an appropriate secondary antibody and ECL substrate.

  • Data Analysis & Interpretation:

    • Quantify the band intensities for each temperature point.

    • Plot the normalized band intensity versus temperature for both vehicle and BCFBA-treated samples.

    • Target Engagement: A rightward shift in the melting curve for the BCFBA-treated sample compared to the vehicle control indicates that BCFBA has bound to and stabilized the target protein in the cell.[11]

V. Advanced Protocols & Complementary Assays

Protocol 3: Competitive Binding Assay using Fluorescence Polarization (FP)

To further validate binding and determine affinity, a competitive FP assay can be developed. This requires a known fluorescent ligand ("tracer") for your target protein. BCFBA would act as a non-fluorescent competitor. The assay measures the displacement of the tracer by BCFBA, which results in a decrease in the polarization signal.[13][14][15][16]

  • Assay Setup:

    • In a 384-well plate, add your target protein and fluorescent tracer at concentrations optimized to give a stable, high polarization signal.

    • Add increasing concentrations of BCFBA to the wells.

    • Include controls for no competition (protein + tracer) and background (tracer only).

  • Measurement:

    • Incubate the plate to allow the binding to reach equilibrium.

    • Read the fluorescence polarization on a suitable plate reader.

  • Interpretation:

    • A dose-dependent decrease in fluorescence polarization indicates that BCFBA is competing with the fluorescent tracer for binding to the target protein.[17] The IC₅₀ value can be calculated from the resulting curve, which can then be used to determine the binding affinity (Ki) of BCFBA.

Protocol 4: Bioconjugation for Probe Derivatization

The carboxylic acid group of BCFBA serves as a versatile chemical handle for conjugation to other molecules, such as fluorescent dyes or affinity tags (e.g., biotin).[18][19] This is typically achieved using carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[20]

  • Activation of BCFBA: React BCFBA with EDC and NHS in an appropriate anhydrous organic solvent (e.g., DMF) to form a stable NHS-ester intermediate.

  • Conjugation: Add the amine-containing molecule (e.g., an amine-modified fluorophore) to the activated BCFBA solution. The reaction forms a stable amide bond.

  • Purification: Purify the resulting conjugate using HPLC or column chromatography.

This derivatized probe could then be used in fluorescence microscopy or affinity pull-down experiments to visualize the probe's localization or identify its binding partners.

VI. Troubleshooting

IssuePossible CauseSuggested Solution
No binding observed in ¹⁹F NMR Protein is inactive/misfolded. Binding affinity is too low. BCFBA is insoluble.Confirm protein activity with a functional assay. Increase protein/ligand concentrations. Check BCFBA solubility in NMR buffer; adjust DMSO percentage if necessary.
No thermal shift in CETSA BCFBA does not engage the target in cells. Cell permeability is low. Incorrect temperature range used.Use a different assay (e.g., FP) to confirm in vitro binding first. Perform a cellular uptake assay. Optimize the heating gradient for your specific target.
High background in FP assay BCFBA is autofluorescent. Non-specific binding.Check the fluorescence of BCFBA alone at the assay wavelengths. Add a non-ionic detergent (e.g., 0.01% Tween-20) to the buffer.

VII. Conclusion

3-(Benzyloxy)-2-chloro-6-fluorobenzoic acid (BCFBA) presents a compelling, albeit currently unexplored, scaffold for the development of novel molecular probes. Its inherent fluorine atom makes it a prime candidate for sensitive ¹⁹F NMR-based screening, while its halogenated structure suggests a potential for covalent targeting. The protocols detailed in this guide provide a rigorous and scientifically grounded framework for any researcher aiming to characterize the utility of BCFBA. By applying these established methodologies, from biophysical binding assays to in-cell target engagement, the true potential of this molecule in advancing biological understanding and drug discovery can be systematically unveiled.

References

  • Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. MDPI. (2024).
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Benchchem.
  • Analysis of protein-ligand interactions by fluorescence polariz
  • Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lys
  • Best Practices for Design and Characterization of Covalent Chemical Probes.
  • Protein-ligand binding measurements using fluorescence polariz
  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicronspheres. (2025).
  • Cellular thermal shift assay (CETSA). Bio-protocol.
  • Applications of 19F-NMR in Fragment-Based Drug Discovery. PMC - NIH. (2016).
  • Overview of Bioconjug
  • Activatable covalent labeling probes: design, mechanism, and biological applications. Chemical Society Reviews (RSC Publishing). (2025).
  • From Lab to Lead: Using Fluorescence Polarization in Drug Development. BellBrook Labs. (2025).
  • Covalent Molecular Probes for Class A G Protein-Coupled Receptors: Advances and Applic
  • A beginner's guide to 19F NMR and its role in drug screening. SciSpace. (2023).
  • 19F NMR Viewed Through Two Different Lenses: Ligand-Observed and Protein-Observed 19F NMR Applications for Fragment-Based Drug Discovery.
  • 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Chemical Biology (RSC Publishing).
  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience.
  • A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes.
  • Bioconjugation: Principles, Techniques, and Applications in Structural Biology.
  • 3-(Benzyloxy)-2-chloro-6-fluorobenzoic acid. ChemScene.

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Method

Synthesis of PPARα Agonists Using Benzyloxy-Benzylamino Chemotypes: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals Abstract Peroxisome proliferator-activated receptor alpha (PPARα) is a crucial regulator of lipid metabolism and a validated therapeutic target for dyslipid...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peroxisome proliferator-activated receptor alpha (PPARα) is a crucial regulator of lipid metabolism and a validated therapeutic target for dyslipidemia and related metabolic disorders. This document provides a detailed guide for the synthesis of potent and selective PPARα agonists based on the promising benzyloxy-benzylamino chemotype. We delve into the scientific rationale behind this molecular scaffold, present a comprehensive, step-by-step synthetic protocol, and outline methods for the biological evaluation of the synthesized compounds. This guide is intended to equip researchers with the necessary knowledge and practical instructions to accelerate the discovery and development of novel PPARα-targeted therapeutics.

Introduction

Peroxisome proliferator-activated receptors (PPARs) are a family of nuclear receptors that function as ligand-activated transcription factors, playing a pivotal role in regulating energy homeostasis and metabolism.[1][2] The PPAR family consists of three subtypes: PPARα, PPARβ/δ, and PPARγ, each with distinct tissue distribution and physiological functions.[3][4] PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[4][5] Its activation leads to the upregulation of genes involved in fatty acid uptake, transport, and β-oxidation, ultimately resulting in reduced plasma triglyceride levels.[3][5] This makes PPARα an attractive target for the treatment of hyperlipidemia and non-alcoholic fatty liver disease (NAFLD).[2][6]

The benzyloxy-benzylamino scaffold has emerged as a promising chemotype for the development of potent and selective PPARα agonists.[7][8][9] Guided by in-silico studies, this flexible scaffold was designed to improve complementarity to the U-shaped ligand-binding pocket of PPARα.[7] Structure-activity relationship (SAR) studies have demonstrated that this chemotype can yield compounds with high potency and significant selectivity for PPARα over other PPAR isoforms.[7][8][9] The key to this selectivity is often attributed to the benzoic acid motif, which engages in crucial hydrogen bonding interactions with specific residues within the PPARα ligand-binding domain.[7][8]

This application note provides a detailed protocol for the synthesis and evaluation of PPARα agonists based on the benzyloxy-benzylamino core, offering a practical resource for researchers in the field of medicinal chemistry and drug discovery.

Signaling Pathway and Mechanism of Action

Upon binding to a ligand, such as a fatty acid or a synthetic agonist, PPARα undergoes a conformational change that promotes its heterodimerization with the retinoid X receptor (RXR).[3] This PPARα-RXR heterodimer then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter region of target genes.[3][4] This binding event recruits coactivator proteins, leading to the initiation of gene transcription.[6] The target genes of PPARα are primarily involved in lipid metabolism, including fatty acid transport, activation, and oxidation.[2][5]

Beyond its role in lipid metabolism, PPARα activation also exerts anti-inflammatory effects.[1] This is achieved through a mechanism known as transrepression, where the activated PPARα-RXR heterodimer can interfere with the signaling pathways of pro-inflammatory transcription factors such as nuclear factor-κB (NF-κB) and activator protein-1 (AP-1).[1][6]

PPARa_Signaling_Pathway Ligand PPARα Agonist (Benzyloxy-benzylamino) PPARa PPARα Ligand->PPARa binds Heterodimer PPARα-RXR Heterodimer PPARa->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA) Heterodimer->PPRE binds to NFkB NF-κB / AP-1 Heterodimer->NFkB inhibits Coactivators Coactivators PPRE->Coactivators recruits Transcription Gene Transcription Coactivators->Transcription initiates Metabolism Lipid Metabolism (Fatty Acid Oxidation ↑) Transcription->Metabolism upregulates Inflammation Inflammation ↓ NFkB->Inflammation promotes

Caption: PPARα Signaling Pathway.

Synthetic Workflow

The synthesis of PPARα agonists featuring the benzyloxy-benzylamino scaffold typically involves a reductive amination reaction between a substituted benzaldehyde and a substituted benzylamine, followed by saponification of the ester to the corresponding carboxylic acid.

Synthetic_Workflow cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Saponification Benzaldehyde Substituted Benzaldehyde Imine Imine Intermediate Benzaldehyde->Imine Benzylamine Substituted Benzylamine Benzylamine->Imine Product_Ester Benzyloxy-benzylamino Ester Derivative Imine->Product_Ester Final_Product Final PPARα Agonist (Carboxylic Acid) Product_Ester->Final_Product Reagents1 Toluene, 130°C Reagents2 NaBH(OAc)₃, Acetic Acid, THF Reagents3 LiOH·H₂O, THF/MeOH/H₂O

Caption: General Synthetic Workflow.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
4-HydroxybenzaldehydeReagentSigma-Aldrich
Benzyl bromideReagentSigma-Aldrich
3-Aminobenzoic acidReagentSigma-Aldrich
Sodium triacetoxyborohydrideReagentSigma-Aldrich
TolueneAnhydrousSigma-Aldrich
Tetrahydrofuran (THF)AnhydrousSigma-Aldrich
Methanol (MeOH)ACS GradeFisher Scientific
Lithium hydroxide monohydrateReagentSigma-Aldrich
Ethyl acetateACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Dichloromethane (DCM)ACS GradeFisher Scientific
Sodium sulfate (Na₂SO₄)AnhydrousFisher Scientific
Silica gel60 Å, 230-400 meshSorbent Technologies
Synthesis of 4-(Benzyloxy)benzaldehyde
  • To a solution of 4-hydroxybenzaldehyde (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-(benzyloxy)benzaldehyde.

General Protocol for the Synthesis of Benzyloxy-benzylamino Derivatives

Step 1: Reductive Amination

  • A mixture of the appropriate substituted benzaldehyde (e.g., 4-(benzyloxy)benzaldehyde) (1.0 eq) and substituted benzylamine (e.g., methyl 4-(aminomethyl)benzoate) (1.0 eq) in toluene is heated to 130 °C for 2-3 hours to form the imine intermediate in situ.[7]

  • The reaction mixture is then cooled to room temperature.

  • Tetrahydrofuran (THF) and a catalytic amount of acetic acid are added.

  • Sodium triacetoxyborohydride (1.5 eq) is added portion-wise, and the reaction is stirred at 25 °C for 12 hours.[7]

  • The reaction is quenched with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired benzyloxy-benzylamino ester derivative.

Step 2: Saponification

  • The purified ester from the previous step is dissolved in a 3:1:1 mixture of THF/MeOH/H₂O.[8]

  • Lithium hydroxide monohydrate (3.0 eq) is added, and the mixture is stirred at 25 °C for 2-16 hours.[8]

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the organic solvents are removed under reduced pressure.

  • The aqueous residue is acidified with 1N HCl to pH ~3-4, resulting in the precipitation of the product.

  • The solid is collected by vacuum filtration, washed with water, and dried to yield the final carboxylic acid product.

Characterization of Synthesized Compounds

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis should be performed to determine the purity of the final compounds.

Biological Evaluation

In Vitro PPARα Agonist Activity Assay

The potency of the synthesized compounds as PPARα agonists can be evaluated using a cell-based luciferase reporter assay.[10]

Principle:

This assay utilizes a cell line (e.g., HEK293) co-transfected with two plasmids: one expressing the human PPARα ligand-binding domain fused to the GAL4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence. In the presence of a PPARα agonist, the fusion protein binds to the upstream activation sequence and drives the expression of luciferase. The resulting luminescence is proportional to the agonist activity.

Protocol:

  • Seed the transfected cells in a 96-well plate and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (typically ranging from 1 nM to 100 µM) and a known PPARα agonist as a positive control (e.g., GW590735).[10]

  • Incubate for an additional 24 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Plot the dose-response curves and calculate the EC₅₀ values (the concentration of agonist that produces 50% of the maximal response).

Selectivity Assays

To determine the selectivity of the compounds for PPARα, similar reporter assays can be performed using cells expressing the ligand-binding domains of PPARγ and PPARβ/δ.[8] The EC₅₀ values obtained for each PPAR subtype are then compared to determine the selectivity profile.

Data Presentation

Compound IDR¹ GroupR² GroupYield (%)Purity (HPLC)PPARα EC₅₀ (nM)Selectivity (vs. PPARγ)Selectivity (vs. PPARβ/δ)
A-1 HH75>98%15050-fold100-fold
A-2 2-MeH68>99%45>2500-fold>2500-fold
A-3 H3-F81>98%12060-fold120-fold
Fenofibric Acid----~2000--

Note: The data presented in this table is representative and intended for illustrative purposes only.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in reductive amination Incomplete imine formation- Ensure anhydrous conditions.- Increase reaction time or temperature for imine formation.
Inefficient reduction- Use a fresh batch of sodium triacetoxyborohydride.- Ensure the reaction is stirred efficiently.
Incomplete saponification Insufficient base or reaction time- Increase the amount of LiOH·H₂O.- Extend the reaction time and monitor by TLC/LC-MS.
Low activity in the luciferase assay Compound insolubility- Prepare stock solutions in DMSO.- Ensure the final DMSO concentration in the assay is low (<0.1%).
Compound degradation- Store compounds properly (e.g., at -20°C, protected from light).

Conclusion

The benzyloxy-benzylamino chemotype represents a versatile and promising scaffold for the design and synthesis of potent and selective PPARα agonists. The protocols and guidelines presented in this application note provide a solid foundation for researchers to explore this chemical space and develop novel therapeutic agents for the treatment of metabolic diseases. The combination of efficient synthetic strategies and robust biological evaluation methods will be instrumental in advancing the discovery of next-generation PPARα modulators.

References

  • Creative Diagnostics. PPAR Signaling Pathway. [Link]

  • Wikipedia. Peroxisome proliferator-activated receptor alpha. [Link]

  • Nelson, J. D., et al. (2020). Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. Journal of Medicinal Chemistry, 63(6), 2854–2876. [Link]

  • Grygielska, J., et al. (2021). The Role of PPAR Alpha in the Modulation of Innate Immunity. International Journal of Molecular Sciences, 22(19), 10584. [Link]

  • Oka, T., et al. (2023). Mechanistic insights into the peroxisome proliferator-activated receptor alpha as a transcriptional suppressor. Frontiers in Endocrinology, 14, 1198308. [Link]

  • Pawlak, M., et al. (2015). Molecular mechanism of PPARα action and its impact on lipid metabolism, inflammation and fibrosis in non-alcoholic fatty liver disease. Journal of Hepatology, 62(3), 720–733. [Link]

  • Nelson, J. D., et al. (2023). Design, Synthesis, and Structure–Activity Relationships of Biaryl Anilines as Subtype-Selective PPAR-alpha Agonists. ACS Omega, 8(22), 19683–19698. [Link]

  • Nelson, J. D., et al. (2020). Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. Journal of Medicinal Chemistry, 63(6), 2854–2876. [Link]

  • Weatherly, L. M., et al. (2022). In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. Environmental Health Perspectives, 130(5), 057002. [Link]

  • U.S. Environmental Protection Agency. (2023). In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor. [Link]

  • Koyanagi, M., et al. (2016). Structural Biology-Based Exploration of Subtype-Selective Agonists for Peroxisome Proliferator-Activated Receptors. International Journal of Molecular Sciences, 17(5), 759. [Link]

  • Tontonoz, P., et al. (2004). Peroxisome Proliferator–Activated Receptor α Induces NADPH Oxidase Activity in Macrophages, Leading to the Generation of LDL with PPAR-α Activation Properties. Circulation Research, 95(10), 999–1006. [Link]

  • American Chemical Society. (2012). Targeting Peroxisome Proliferator-Activated Receptors (PPARs): Development of Modulators. Journal of Medicinal Chemistry. [Link]

  • Nomura, M., et al. (2011). Discovery of cyclic amine-substituted benzoic acids as PPARα agonists. Bioorganic & Medicinal Chemistry Letters, 22(1), 355-359. [Link]

  • Grempler, R., et al. (2008). Selective Activation of Peroxisome Proliferator–Activated Receptor (PPAR)α and PPARγ Induces Neoangiogenesis Through a Vascular Endothelial Growth Factor–Dependent Mechanism. Diabetes, 57(5), 1209–1217. [Link]

  • Saidi, S. A., et al. (2008). In vitro and in vivo effects of the PPAR-alpha agonists fenofibrate and retinoic acid in endometrial cancer. Molecular Cancer, 7, 57. [Link]

  • Nelson, J. D., et al. (2018). Structure-guided Evolution of a 2-Phenyl-4-carboxyquinoline Chemotype into PPARα Selective Agonists: New Leads for Oculovascular Conditions. ACS Medicinal Chemistry Letters, 9(4), 353–358. [Link]

  • Almansa, C., et al. (2018). Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. Molecules, 23(5), 1195. [Link]

  • Yamaguchi, S., et al. (2016). Structure-activity relationship studies of non-carboxylic acid peroxisome proliferator-activated receptor α/δ (PPARα/δ) dual agonists. Bioorganic & Medicinal Chemistry, 24(21), 5467–5476. [Link]

  • Singh, P., et al. (2022). Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. Pharmaceutics, 14(10), 2139. [Link]

  • Shi, G. Q., et al. (2005). Design and Synthesis of α-Aryloxyphenylacetic Acid Derivatives: A Novel Class of PPARα/γ Dual Agonists with Potent Antihyperglycemic and Lipid Modulating Activity. Journal of Medicinal Chemistry, 48(15), 4971–4984. [Link]

  • Taylor & Francis. (n.d.). PPAR agonist – Knowledge and References. [Link]

  • Al-Ostoot, F. H., et al. (2023). Synthesis, molecular docking, and in vivo antidiabetic evaluation of new benzylidene-2,4-thiazolidinediones as partial PPAR-γ agonists. Scientific Reports, 13(1), 19839. [Link]

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Technical Notes & Optimization

Troubleshooting

strategies to avoid over-oxidation of the aromatic ring during synthesis

Welcome to the Process Chemistry & Synthesis Support Center . This portal provides mechanistic troubleshooting, FAQs, and validated protocols for researchers and drug development professionals struggling with the over-ox...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry & Synthesis Support Center . This portal provides mechanistic troubleshooting, FAQs, and validated protocols for researchers and drug development professionals struggling with the over-oxidation or cleavage of aromatic rings during side-chain functionalization.

Below, you will find diagnostic workflows, causality-driven Q&As, and self-validating experimental protocols designed to preserve the integrity of your aromatic scaffolds.

Diagnostic Workflow: Avoiding Ring Degradation

Before selecting an oxidant, you must evaluate the electronic nature of your aromatic ring and your target oxidation state. Use the decision tree below to navigate away from conditions that cause ring cleavage or quinone formation.

G Start Substrate: Aromatic Ring with Oxidizable Side Chain Q1 Is the ring highly electron-rich? (e.g., -OH, -NH2) Start->Q1 Protect Protecting Group Strategy (e.g., Acetylation, Tosylation) Q1->Protect Yes Q2 Target Oxidation State? Q1->Q2 No Protect->Q2 Aldehyde Aldehyde / Ketone Q2->Aldehyde Acid Carboxylic Acid Q2->Acid Mild Use Mild Oxidants: TEMPO/NaOCl or Electrochemistry Aldehyde->Mild Harsh Use KMnO4 (aq) Monitor Temperature Acid->Harsh RuO4 Avoid RuO4 (Causes Ring Cleavage) Acid->RuO4

Decision tree for selecting oxidation strategies to prevent aromatic ring degradation.

Troubleshooting FAQs

Q1: My starting material has an electron-rich aromatic ring (e.g., phenol, aniline). When I try to oxidize the benzylic position, the ring turns into a quinone or a complex tar. Why is this happening, and how do I prevent it? Mechanistic Causality: Electron-donating groups (EDGs) significantly lower the oxidation potential of the aromatic ring. Strong oxidants will preferentially remove an electron from the highly activated π -system rather than abstracting a hydrogen from the benzylic carbon. This leads to a phenoxonium cation or radical intermediate that rapidly reacts with nucleophiles (like water or methanol) to form quinones or polymeric tars[1]. Solutions:

  • Protecting Groups: Convert the strong EDG into an electron-withdrawing group (EWG) or a sterically hindered moiety. Acetylating an aniline to an acetanilide or tosylating a phenol raises the oxidation potential of the ring, redirecting the oxidant to the benzylic C–H bond.

  • Electrochemical Oxidation: Utilize controlled-potential electrolysis. By setting the anodic potential strictly below the oxidation threshold of the aromatic ring, you can selectively target the benzylic position[2].

Q2: I am using Ruthenium Tetroxide (RuO₄) generated in situ to oxidize an alkyl side chain, but NMR shows complete loss of aromatic protons. What went wrong? Mechanistic Causality: RuO₄ is a fiercely electrophilic oxidant. While it can oxidize benzylic carbons, it has a profound affinity for electron-rich π -bonds. It attacks the aromatic ring to form a ruthenate ester intermediate, which subsequently undergoes oxidative cleavage to yield aliphatic dicarboxylic acids[3][4]. Solutions:

  • Switch to KMnO₄: For complete oxidation to a carboxylic acid, aqueous KMnO₄ is generally safer for the aromatic ring, provided the ring is not fused to a reactive heterocycle[5][6].

  • Deactivate the Ring: If you must use RuO₄, ensure the aromatic ring is heavily deactivated with EWGs (e.g., nitro or cyano groups). This slows down the rate of electrophilic attack on the ring, allowing side-chain oxidation to compete favorably.

Mechanism Substrate Alkylarene RuO4 RuO4 (Electrophilic) Substrate->RuO4 PathA Attack on π-System (Electron-rich rings) RuO4->PathA High EDG PathB Attack on Benzylic C-H (Electron-deficient rings) RuO4->PathB EWG or Steric Hindrance IntermediateA Ruthenate Ester Intermediate PathA->IntermediateA IntermediateB Benzylic Radical / Cation PathB->IntermediateB Cleavage Ring Cleavage (Aliphatic Dicarboxylic Acids) IntermediateA->Cleavage ProductB Aromatic Carboxylic Acid (Intact Ring) IntermediateB->ProductB

Mechanistic divergence in RuO4 oxidation: aromatic ring cleavage vs. side-chain oxidation.

Q3: I need to oxidize a methylarene to a benzaldehyde derivative. Chemical oxidants either leave unreacted starting material or over-oxidize the product to a benzoic acid. How do I achieve selective partial oxidation? Mechanistic Causality: The over-oxidation problem stems from the fact that the resulting benzaldehyde is often more easily oxidized than the starting toluene derivative under aerobic or harsh chemical conditions[7]. Solutions:

  • Bio-inspired Iron Catalysis: Utilize iron-catalyzed aerobic oxidation systems promoted by polymethylhydrosiloxane. This method mimics metalloenzymes, selectively yielding arylaldehydes while tolerating oxidation-labile groups[7].

  • Mediated Electrochemical Oxygenation: Employ an undivided cell with an appropriate electrolyte (e.g., lutidinium perchlorate) and O₂ as the oxygen source. This single-electron transfer mechanism avoids the formation of highly reactive oxygen species that typically cause over-oxidation to the carboxylic acid[2].

Quantitative Comparison of Oxidation Strategies

Use this data table to benchmark your oxidant choice against the risk of ring degradation and side-chain over-oxidation.

Oxidation MethodTypical Target ProductRisk of Ring CleavageRisk of Over-Oxidation (to Acid)Ideal Substrate Profile
KMnO₄ (aq, heat) Carboxylic AcidLow (unless fused heteroaromatic)High (Intentional)Exhaustive oxidation of robust, unfunctionalized alkylarenes[5][6].
RuO₄ (catalytic) Aliphatic DiacidsHigh (attacks π -system)High Intentional destruction of the aromatic ring[3][4].
TEMPO / NaOCl Aldehyde / KetoneNoneLowSelective oxidation of benzylic alcohols.
Electrochemical (O₂) AldehydeLowLowDirect benzylic C–H to aldehyde conversion[2].
Fe-Catalyzed Aerobic AldehydeNoneLowLate-stage functionalization of complex arenes[7].

Validated Experimental Protocols

Protocol A: Selective Electrochemical Oxygenation of Alkylarenes to Aldehydes

Self-Validating Principle: The use of constant current in an undivided cell prevents the buildup of harsh chemical oxidants in the bulk solution. The reaction stops at the aldehyde stage because the oxidation potential is tightly controlled, avoiding the thermodynamic sink of the carboxylic acid[2].

  • Setup: Equip an undivided electrochemical cell (e.g., IKA Electrasyn 2.0 Kit) with a glassy carbon plate as the anode and a platinum plate as the cathode.

  • Reagent Preparation: Dissolve the methylarene substrate (2.0 mmol) and lutidinium perchlorate electrolyte (2.0 mmol, 0.4 M) in 5 mL of anhydrous acetonitrile.

  • Atmosphere Control: Purge the system with O₂ gas and maintain a steady O₂ atmosphere (balloon or light flow) throughout the reaction.

  • Electrolysis: Apply a constant current of 5 mA while stirring vigorously at 400 rpm for 12 hours.

  • Workup: Transfer the reaction mixture to a separatory funnel, dilute with ethyl acetate, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography to isolate the pure benzaldehyde derivative.

Protocol B: Biphasic TEMPO/NaOCl Oxidation of Benzylic Alcohols

Self-Validating Principle: The biphasic nature of this system isolates the water-soluble NaOCl from the organic substrate. The oxidation is strictly mediated at the interface by the catalytic TEMPO radical, which is highly selective for alcohols and entirely unreactive toward the aromatic π -system.

  • Organic Phase: Dissolve the benzylic alcohol (10 mmol) in 50 mL of dichloromethane (DCM). Add TEMPO (0.1 mmol, 1 mol%) and potassium bromide (1 mmol, 10 mol%) to the organic layer.

  • Aqueous Phase: Prepare an aqueous solution of NaOCl (12 mmol, 1.2 eq). Buffer this solution to pH 8.5–9.0 using aqueous NaHCO₃. (Critical: pH control prevents the generation of Cl₂ gas and minimizes unwanted ring chlorination).

  • Reaction: Cool the biphasic mixture to 0 °C in an ice bath. Add the buffered NaOCl solution dropwise over 15 minutes under vigorous stirring (>800 rpm) to ensure a high interfacial surface area.

  • Monitoring & Quenching: Monitor the reaction by TLC. Once complete (typically < 1 hour), separate the organic layer. Wash the organic layer with 10% aqueous sodium thiosulfate to quench any residual oxidant, followed by a brine wash.

  • Isolation: Dry over MgSO₄, filter, and evaporate the DCM to yield the aldehyde without over-oxidation to the carboxylic acid.

Sources

Optimization

minimizing byproduct formation in the synthesis of 2-chloro-6-fluorobenzaldehyde

Welcome to the Technical Support Center for the synthesis of 2-chloro-6-fluorobenzaldehyde . This compound is a critical electrophilic building block in drug discovery, most notably serving as the key precursor in the in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-chloro-6-fluorobenzaldehyde . This compound is a critical electrophilic building block in drug discovery, most notably serving as the key precursor in the industrial synthesis of the β-lactam antibiotic flucloxacillin[1].

Because of the unique electronic properties of the di-halogenated aromatic ring, researchers frequently encounter byproduct formation—ranging from over-chlorinated species in industrial scale-ups to regioisomers and benzyne intermediates in discovery-scale lithiation. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maximize your yield and purity.

Synthetic Pathways & Byproduct Origins

The synthesis of 2-chloro-6-fluorobenzaldehyde is typically approached via two distinct pathways, depending on the scale and available precursors.

  • Route A (Industrial/Scale-up): Free-radical side-chain chlorination of 2-chloro-6-fluorotoluene, followed by hydrolysis[2].

  • Route B (Discovery/Lab-scale): Directed ortho-lithiation (DoM) of 1-chloro-3-fluorobenzene, followed by formylation with DMF[3].

SynthesisRoutes SM1 2-Chloro-6-fluorotoluene (Starting Material) Int1 2-Chloro-6-fluorobenzyl dichloride (Target Intermediate) SM1->Int1 Cl2, hv (Radical Chlorination) ByP1 Mono- & Tri-chloro species (Byproducts) SM1->ByP1 Under/Over Chlorination Prod 2-Chloro-6-fluorobenzaldehyde (Target Product) Int1->Prod Hydrolysis (Solid Acid) SM2 1-Chloro-3-fluorobenzene (Starting Material) Int2 2-Lithio intermediate (Target Intermediate) SM2->Int2 Base (LDA) <-78°C ByP2 Regioisomers & Benzyne (Byproducts) SM2->ByP2 High Temp / Wrong Base Int2->Prod DMF (Formylation)

Caption: Divergent synthetic pathways for 2-chloro-6-fluorobenzaldehyde and their associated byproduct risks.

Troubleshooting & FAQs

Route A: Side-Chain Chlorination & Hydrolysis

Q: Why am I seeing a high percentage of 2-chloro-6-fluorobenzyl trichloride during the chlorination of 2-chloro-6-fluorotoluene? A: This is a classic case of over-chlorination. In free-radical halogenation, the formation of the dichloro intermediate (the desired precursor for the aldehyde) competes with the formation of the trichloro species. Because the radical intermediate is stabilized by the aromatic ring, prolonged exposure to chlorine gas or UV illumination will inevitably drive the reaction toward the fully chlorinated trichloromethyl group. Causality-driven fix: You must implement a self-validating analytical loop. Do not rely on time. Monitor the reaction via Gas Chromatography (GC) and terminate the chlorine feed exactly when the under-chlorinated mono-species (2-chloro-6-fluorobenzyl chloride) drops below 0.5%[4].

Q: My hydrolysis step using 85% sulfuric acid yields significant tar, ether byproducts, and 6-chlorosalicaldehyde. How can I improve the purity? A: Traditional methods use strong mineral acids (like H2​SO4​ ) at 90°C, which are highly corrosive and prone to driving unwanted side reactions, including the cleavage of the C-F bond to form 6-chlorosalicaldehyde if alkali neutralization is poorly controlled[2]. Causality-driven fix: Transition to a solid superacid catalyst. Using a ferric solid superacid (e.g., Fe3​O4​/SO42−​ ) allows for a cleaner hydrolysis at 100–200°C. This heterogeneous catalyst prevents the formation of deep-seated degradation products and can be easily filtered out, increasing your yield to >92% with a GC purity of >99.7%[4].

Route B: Directed Ortho-Lithiation & Formylation

Q: During the ortho-lithiation of 1-chloro-3-fluorobenzene, I am isolating regioisomeric benzaldehydes (e.g., 2-chloro-4-fluorobenzaldehyde). What dictates this regioselectivity? A: Regioselectivity is dictated by the competing Directed Metalation Group (DMG) effects of fluorine versus chlorine. Fluorine is a significantly stronger directing group due to its higher electronegativity, which increases the acidity of the adjacent protons. However, deprotonation between the two halogens (the C2 position) is sterically hindered. If a small, highly reactive base (like n-BuLi) is used without additives, you may get a mixture of kinetic and thermodynamic products[5]. Causality-driven fix: Use a bulky, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP). The steric bulk forces the deprotonation to occur selectively at the most acidic proton (between F and Cl) under strict kinetic control at cryogenic temperatures[5].

Q: I observe significant yield loss and complex polymeric mixtures due to benzyne formation during lithiation. How do I prevent this? A: Benzyne is a highly reactive intermediate formed by the elimination of a lithium halide ( LiF or LiCl ) from the ortho-lithiated species. The elimination of LiF is particularly facile and is highly temperature-dependent. Interestingly, solvent choice dictates the leaving group: THF strongly favors LiCl elimination (50:1 preference), while hydrocarbon solvents favor LiF elimination[6]. Causality-driven fix: Temperature control is absolute. The internal temperature of the reaction must never exceed -70°C during the lithiation and formylation phases. Ensure your DMF is added dropwise to maintain the cryogenic state.

Quantitative Byproduct Summary

Synthetic RoutePrimary ByproductMechanistic CauseMitigation Strategy
Route A (Chlorination) 2-chloro-6-fluorobenzyl trichlorideOver-chlorination (thermodynamic sink for radical reaction).Stop Cl2​ feed when mono-chloro intermediate is <0.5% by GC[4].
Route A (Hydrolysis) 6-chlorosalicaldehydeNucleophilic aromatic substitution ( SN​Ar ) of the fluorine atom during harsh acidic/basic workup[2].Replace H2​SO4​ with ferric solid superacid ( Fe3​O4​/SO42−​ ); control pH during phase separation[4].
Route B (Lithiation) Regioisomeric aldehydesDeprotonation at C4 instead of C2 due to steric hindrance at C2.Use bulky bases (LDA or LTMP) to enforce kinetic deprotonation at the most acidic C2 proton[5].
Route B (Lithiation) Benzyne-derived polymersThermal elimination of LiF or LiCl from the ortho-lithiated intermediate[6].Maintain strict cryogenic control (internal temp < -70°C) until the formylation quench is complete.

Validated Experimental Protocols

Protocol A: Optimized Side-Chain Chlorination & Solid-Acid Hydrolysis

Ideal for scale-up and avoiding corrosive mineral acid waste.

Step 1: Chlorination

  • Equip a 500 mL four-necked glass reaction flask with a reflux condenser, a tail-gas absorption device (scrubber), a thermometer, and a metal halide lamp[7].

  • Add 2-chloro-6-fluorotoluene to the flask and heat to 100–200°C under illumination[4].

  • Introduce chlorine gas at a controlled rate.

  • Self-Validation Point: Sample the mixture every 30 minutes and analyze via GC. Terminate the chlorine feed precisely when the peak area for 2-chloro-6-fluorobenzyl chloride falls below 0.5%[4].

Step 2: Hydrolysis

  • To the crude mixture of 2-chloro-6-fluorobenzyl dichloride, add the ferric solid superacid catalyst ( Fe3​O4​/SO42−​ ).

  • Maintain the temperature between 100–200°C and add deionized water dropwise over 4 to 5 hours[4].

  • Cool the mixture and add alkali liquor to neutralize and force phase separation.

  • Extract the organic phase and purify via reduced-pressure distillation to yield 2-chloro-6-fluorobenzaldehyde (Expected purity: >99.7%)[4].

Protocol B: Cryogenic Directed Ortho-Lithiation

Ideal for discovery chemistry requiring high regiocontrol.

Step 1: Setup and Solvation

  • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, internal thermocouple, and rubber septum. Purge with Argon.

  • Dissolve 1-chloro-3-fluorobenzene (1.0 eq) in anhydrous THF (0.5 M concentration).

  • Submerge the flask in a dry ice/acetone bath and allow the internal temperature to reach -78°C.

Step 2: Lithiation

  • Add a freshly titrated solution of LDA (1.1 eq) dropwise via syringe pump over 30 minutes.

  • Self-Validation Point: Monitor the internal thermocouple. The addition rate must be slow enough that the internal temperature does not spike above -70°C to prevent benzyne elimination[6].

  • Stir the mixture at -78°C for 1 hour to ensure complete metalation.

Step 3: Formylation & Quench

  • Add anhydrous N,N-Dimethylformamide (DMF) (1.5 eq) dropwise, maintaining the temperature below -70°C.

  • Stir for an additional 30 minutes at -78°C, then slowly allow the reaction to warm to 0°C.

  • Quench the reaction by adding saturated aqueous NH4​Cl solution.

  • Extract with ethyl acetate, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under vacuum. Purify via silica gel chromatography.

References

  • CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents.
  • Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes - Infoscience (EPFL). Available at: [Link]

  • Synthetic Methods for the Generation and Preparative Application of Benzyne - ConnectSci. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Ortho-Halogenated Benzoic Acid Acidity: The Ortho Effect in Action

For drug development professionals and physical organic chemists, understanding the precise acidity (pKa) of functional groups is critical for predicting pharmacokinetics, membrane permeability, and binding affinities. W...

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and physical organic chemists, understanding the precise acidity (pKa) of functional groups is critical for predicting pharmacokinetics, membrane permeability, and binding affinities. When modifying benzoic acid scaffolds, introducing a halogen at the ortho position triggers a dramatic and counterintuitive shift in acidity known as the ortho effect [1].

This guide provides an objective, data-driven comparison of ortho-halogenated benzoic acids, detailing the mechanistic causality behind their pKa values and providing a self-validating experimental protocol for their determination.

Quantitative Comparison: The Halogen Anomaly

If acidity were dictated purely by the electron-withdrawing inductive effect (-I) of the halogen, fluorine (the most electronegative element) would produce the strongest acid. However, experimental pKa data reveals the exact opposite trend[2].

CompoundpKa (25 °C)Halogen Van der Waals Radius (Å)Halogen Electronegativity (Pauling)
Benzoic Acid 4.20N/A (H = 1.20)N/A (H = 2.20)
2-Fluorobenzoic Acid 3.271.473.98
2-Chlorobenzoic Acid 2.901.753.16
2-Bromobenzoic Acid 2.851.852.96
2-Iodobenzoic Acid 2.851.982.66

Data supported by IUPAC compilations and standard dissociation constant tables[2][3].

Mechanistic Causality: Sterics vs. Induction

To understand this trend reversal, we must analyze the competing electronic and steric forces at play:

  • The Baseline (Benzoic Acid): In unsubstituted benzoic acid, the aromatic ring exerts two competing effects on the carboxylate group: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). Because the carboxylate group is coplanar with the ring, the +R effect allows π-electron density to delocalize toward the carboxylate, destabilizing the conjugate base anion and weakening the acid[4].

  • The Steric Twist (The Ortho Effect): When a bulky halogen is placed at the ortho position, it creates a severe steric clash with the carboxyl group. This steric hindrance forces the carboxyl group to twist out of the plane of the benzene ring[1].

  • Breaking Cross-Conjugation: This out-of-plane twist breaks the orbital overlap required for resonance. With the destabilizing +R cross-conjugation shut down, the carboxylate anion is stabilized purely by the electron-withdrawing inductive (-I) effects of the phenyl ring and the halogen[1][4].

  • The Size Factor: Fluorine has the smallest atomic radius and causes the least steric twisting, allowing some resonance destabilization to persist. Iodine and Bromine are massive; they force a severe out-of-plane twist that completely abolishes resonance destabilization. Consequently, the steric effect overpowers the inductive effect, making 2-bromobenzoic and 2-iodobenzoic acids the strongest acids in the series[1].

OrthoEffect Start Ortho-Halogenated Benzoic Acid Steric Steric Hindrance (Halogen Bulk) Start->Steric Inductive Inductive Effect (-I of Halogen) Start->Inductive Twist Carboxyl Group Twists Out of Aromatic Plane Steric->Twist Dominant for Br & I Charge Delocalization of Negative Charge Inductive->Charge Dominant for F Resonance Inhibition of Resonance Destabilization Twist->Resonance Acidity Increased Acidity (Lower pKa) Resonance->Acidity Charge->Acidity

Mechanistic pathway of the ortho effect detailing steric and inductive contributions to acidity.

Experimental Protocol: Self-Validating pKa Determination

To generate trustworthy, publication-grade pKa data, potentiometric titration must be executed as a closed, self-validating system. The following protocol ensures that thermodynamic variables are tightly controlled.

Step-by-Step Methodology

Step 1: System Calibration & Standardization (Validation Step)

  • Action: Calibrate the glass pH electrode using NIST-traceable buffers at pH 4.00, 7.00, and 10.00. Standardize the 0.1 M NaOH titrant against a primary standard of Potassium Hydrogen Phthalate (KHP).

  • Causality: NaOH absorbs atmospheric CO₂, altering its true molarity. Standardizing against KHP ensures the exact titrant concentration is known, validating the entire downstream calculation.

Step 2: Matrix Preparation

  • Action: Dissolve exactly 1.0 mmol of the ortho-halogenated benzoic acid in 100 mL of a 0.1 M KCl aqueous solution. Maintain the reaction vessel at a constant 25.0 ± 0.1 °C using a jacketed beaker and circulating water bath.

  • Causality: pKa is highly temperature-dependent. Furthermore, the 0.1 M KCl background electrolyte maintains a constant ionic strength. This ensures that the activity coefficients of the ions remain stable throughout the titration, allowing molar concentrations to accurately approximate thermodynamic activities.

Step 3: Potentiometric Titration

  • Action: Add the standardized 0.1 M NaOH in 0.5 mL increments under constant magnetic stirring, reducing the increment size to 0.1 mL as the pH approaches the expected pKa (pH 2.5 – 4.5). Record the stabilized pH after each addition.

Step 4: Gran Plot Analysis

  • Action: Instead of visually estimating the inflection point of the sigmoidal pH curve, convert the data into a Gran Plot (plotting the first derivative, ΔpH/ΔV , against Volume).

  • Causality: Visual estimation is prone to subjective human error. A Gran plot linearizes the data before and after the equivalence point, providing a mathematically rigorous, objective intersection to determine the exact equivalence volume ( Veq​ ). The pKa is then extracted as the pH at exactly Veq​/2 .

TitrationWorkflow Prep 1. Sample Prep (0.01 M in 0.1M KCl) Calibrate 2. Calibration (pH 4, 7, 10 Buffers) Prep->Calibrate Titrate 3. Titration (0.1 M NaOH) Calibrate->Titrate Analyze 4. Gran Plot (Equivalence Pt) Titrate->Analyze Calculate 5. pKa Calc (Half-Equivalence) Analyze->Calculate

Step-by-step potentiometric titration workflow for determining precise pKa values.

References

  • [1] Ortho effect - Wikipedia. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • [4] Acidity of Carboxylic Acids. HCPG College, Varanasi. Available at: [Link]

  • [2] Dissociation Constants of Organic Acids and Bases. Q4MD Forcefield Tools (Derived from CRC Handbook / IUPAC). Available at:[Link]

  • [3] Dissociation Constants Of Organic Acids And Bases. ZirChrom Separations, Inc. Available at: [Link]

Sources

Comparative

Strategic Precursor Selection for 3-(1-Cyanoethyl)benzoic Acid Synthesis: A Comparative Technical Guide

Executive Summary 3-(1-Cyanoethyl)benzoic acid (CAS 5537-71-3) is a bifunctional aromatic compound featuring both a carboxylic acid and a benzylic nitrile group[1]. In the pharmaceutical industry, it is a highly critical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(1-Cyanoethyl)benzoic acid (CAS 5537-71-3) is a bifunctional aromatic compound featuring both a carboxylic acid and a benzylic nitrile group[1]. In the pharmaceutical industry, it is a highly critical late-stage intermediate for the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Ketoprofen[2][3]. Beyond drug manufacturing, it is utilized as a specific chiral substrate for screening the enantioselectivity of cobalt-containing nitrile hydratases in biocatalytic research[4].

Selecting the optimal synthetic precursor is a delicate balance of atom economy, reagent stability, and the suppression of competing side reactions. This guide evaluates three primary precursor strategies, providing mechanistic insights and self-validating experimental protocols to ensure high-yield, reproducible synthesis.

Mechanistic Evaluation of Alternative Precursors

Precursor A: 3-(1-Haloethyl)benzoic Acid (The Direct SN2 Approach)

The most direct industrial route involves the nucleophilic substitution of a benzylic halide (typically bromide or chloride) using an alkali metal cyanide (NaCN or KCN)[5].

  • Causality & Chemistry: The benzylic position is highly activated toward SN2 attack due to the stabilization of the transition state by the adjacent aromatic pi-system. However, the presence of the methyl group makes this a secondary carbon, introducing steric hindrance and increasing the susceptibility to E2 elimination. If the reaction is conducted in a highly polar aprotic solvent with a strong base, the competing elimination yields 3-vinylbenzoic acid. To mitigate this, a biphasic system (water/organic solvent) with a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) is employed. The PTC shuttles the bare, unsolvated cyanide anion into the organic phase, exponentially enhancing its nucleophilicity and allowing the reaction to proceed at lower temperatures[5].

Precursor B: 3-(1-Hydroxyethyl)benzoic Acid (The Activation-Displacement Approach)

This precursor requires a two-step sequence: conversion of the secondary alcohol to a superior leaving group (mesylate or tosylate), followed by cyanation.

  • Causality & Chemistry: Direct cyanation of alcohols is thermodynamically unfavorable because the hydroxide ion is a poor leaving group. By reacting the alcohol with methanesulfonyl chloride (MsCl) in the presence of triethylamine, a mesylate is formed. The mesylate is an excellent, non-basic leaving group. Subsequent displacement with cyanide proceeds with high inversion of stereochemistry and minimal E2 elimination, making this the preferred route when high purity or enantiopure 3-(1-cyanoethyl)benzoic acid is required.

Precursor C: 3-Acetylbenzoic Acid (The Multi-Step Reductive Approach)

Starting from the commercially abundant 3-acetylbenzoic acid, the ketone is first reduced to the corresponding alcohol (Precursor B) using sodium borohydride (NaBH₄).

  • Causality & Chemistry: The primary advantage here is the extreme stability and low cost of the starting material. Benzylic halides are often lachrymators and prone to hydrolysis upon atmospheric exposure. 3-Acetylbenzoic acid is indefinitely stable. The reduction step is highly chemoselective for the ketone over the carboxylic acid when NaBH₄ is used under mild methanolic conditions.

Pathways P1 3-(1-Haloethyl)benzoic acid (Precursor A) Target 3-(1-Cyanoethyl)benzoic acid (Target Molecule) P1->Target NaCN/KCN, PTC Biphasic SN2 P2 3-Acetylbenzoic acid (Precursor C) P3 3-(1-Hydroxyethyl)benzoic acid (Precursor B) P2->P3 NaBH4 Reduction (Chemoselective) P3->Target 1. MsCl / Et3N 2. NaCN, SN2

Reaction pathways comparing three precursors for 3-(1-Cyanoethyl)benzoic acid synthesis.

Quantitative Performance Comparison

The following table summarizes the operational metrics for each precursor pathway based on standard pilot-scale syntheses.

PrecursorSynthesis RouteOverall YieldCrude PurityKey AdvantagesKey Disadvantages
3-(1-Bromoethyl)benzoic acid Direct SN2 Cyanation80–85%~95%Shortest route; high atom economy.Starting material is a lachrymator; E2 elimination risks.
3-(1-Hydroxyethyl)benzoic acid Mesylation + SN275–80%>98%Excellent stereocontrol; negligible elimination.Requires 2 steps; moisture-sensitive MsCl handling.
3-Acetylbenzoic acid Reduction + Mesylation + SN265–70%>98%Highly stable, inexpensive starting material.Longest route; lower overall yield across 3 steps.

Self-Validating Experimental Protocols

Protocol 1: Biphasic Cyanation of 3-(1-Bromoethyl)benzoic Acid

This protocol utilizes a phase-transfer catalyst to maximize SN2 substitution while suppressing elimination.

  • Phase Preparation: Dissolve 10.0 g (43.6 mmol) of 3-(1-bromoethyl)benzoic acid in 50 mL of dichloromethane (DCM). In a separate flask, dissolve 2.56 g (52.3 mmol, 1.2 eq) of NaCN in 30 mL of deionized water.

  • PTC Addition: Add 0.70 g (2.18 mmol, 5 mol%) of tetrabutylammonium bromide (TBAB) to the aqueous cyanide solution.

    • Causality: TBAB acts as the lipophilic shuttle. Without it, the reaction relies on interfacial surface area, leading to prolonged heating and degradation.

  • Biphasic Reaction: Combine the two phases and stir vigorously (1000 rpm) at 40°C for 6 hours.

    • Validation Checkpoint 1: Monitor via TLC (Hexanes:EtOAc 7:3). The starting material (Rf ~0.6) should disappear, replaced by the product (Rf ~0.3).

  • Quenching & Separation: Cool to room temperature. Carefully add 20 mL of a 10% sodium hypochlorite (bleach) solution to the aqueous layer to neutralize unreacted cyanide. Separate the organic layer.

  • Acidification & Isolation: Extract the aqueous layer with an additional 20 mL of DCM. Combine organic layers and wash with 1M HCl to ensure the carboxylic acid is fully protonated. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Validation Checkpoint 2: The isolated crude solid should have a melting point of approximately 145–148°C[4].

Workflow Step1 Prepare Organic Phase (Substrate in DCM) Step3 Combine Phases & Add PTC (TBAB) Step1->Step3 Step2 Prepare Aqueous Phase (NaCN in Water) Step2->Step3 Step4 Vigorous Stirring (40°C, 6 hrs) Step3->Step4 Step5 Bleach Quench & Phase Separation Step4->Step5 Step6 Acidification & Product Isolation Step5->Step6

Biphasic experimental workflow for the cyanation of benzylic precursors using a PTC.

Protocol 2: Mesylation and Cyanation of 3-(1-Hydroxyethyl)benzoic Acid

This protocol is designed for high-purity applications, avoiding the instability of benzylic halides.

  • Activation (Mesylation): Dissolve 5.0 g (30.1 mmol) of 3-(1-hydroxyethyl)benzoic acid in 40 mL of anhydrous THF under a nitrogen atmosphere. Add 9.1 g (90.3 mmol, 3.0 eq) of triethylamine (Et₃N) and cool the mixture to 0°C.

    • Causality: Excess Et₃N is required to neutralize both the HCl generated from mesylation and to deprotonate the carboxylic acid, preventing mixed anhydride formation.

  • MsCl Addition: Dropwise, add 3.8 g (33.1 mmol, 1.1 eq) of methanesulfonyl chloride. Stir at 0°C for 1 hour.

    • Validation Checkpoint 1: Formation of a dense white precipitate (Et₃N·HCl) confirms the progression of the reaction.

  • Cyanation: Filter the triethylamine hydrochloride salt. To the filtrate, add 2.2 g (45 mmol, 1.5 eq) of NaCN dissolved in 10 mL of DMSO. Heat the mixture to 50°C for 4 hours.

    • Causality: DMSO is a polar aprotic solvent that heavily solvates the sodium cation, leaving the cyanide anion "naked" and highly reactive for the SN2 displacement of the mesylate.

  • Workup: Pour the mixture into 100 mL of ice water. Acidify to pH 2 using 2M HCl.

    • Validation Checkpoint 2: The pKa of the benzoic acid moiety is ~4.2. Lowering the pH to 2 ensures complete protonation, driving the precipitation of 3-(1-cyanoethyl)benzoic acid from the aqueous phase. Filter and dry the resulting white solid.

Conclusion & Strategic Recommendations

For industrial scale-up where time and atom economy are paramount, Precursor A (3-(1-bromoethyl)benzoic acid) combined with a biphasic PTC system offers the most efficient route, provided that strict engineering controls for cyanide and lachrymator handling are in place. Conversely, for research settings, biocatalytic screening, or when enantiomeric excess must be preserved, the multi-step route starting from Precursor C (3-acetylbenzoic acid) via the mesylate intermediate (Precursor B) provides unmatched stability, safety, and product purity.

References

  • PubChem (National Institutes of Health) . 3-(1-Cyanoethyl)benzoic acid | C10H9NO2 | CID 98370. Retrieved from:[Link]

  • Apicule . 3-(1-Cyanoethyl)benzoic acid (CAS No: 5537-71-3) API Intermediate Manufacturers. Retrieved from: [Link]

  • Google Patents. Method for preparing 3-(1-cyanoalkyl) benzoic acid (KR100598271B1).

Sources

Validation

assessing the impact of fluorine substitution on the crystal structure of benzoic acid

As a Senior Application Scientist specializing in crystal engineering and solid-state chemistry, I frequently encounter the challenge of tuning the physicochemical properties of active pharmaceutical ingredients (APIs)....

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in crystal engineering and solid-state chemistry, I frequently encounter the challenge of tuning the physicochemical properties of active pharmaceutical ingredients (APIs). One of the most elegant and precise tools at our disposal is halogenation—specifically, fluorine substitution.

This guide provides an in-depth, objective comparison of how fluorine substitution impacts the crystal structure of benzoic acid (BA) compared to its unsubstituted and chlorinated alternatives. By bridging computational predictions with self-validating experimental protocols, this guide serves as a comprehensive resource for researchers and drug development professionals looking to leverage fluorination for supramolecular design.

The Structural Landscape: Fluorine vs. Alternatives

To understand the impact of fluorine, we must first establish the baseline of unsubstituted benzoic acid and compare it against other halogens, such as chlorine.

The Baseline: Unsubstituted Benzoic Acid (BA)

Unsubstituted benzoic acid crystallizes in a monoclinic P21​/c space group. The dominant supramolecular synthon is the robust cyclic carboxylic acid dimer, held together by strong O–H···O hydrogen bonds. These dimers pack into a classic "herringbone" motif—often referred to as the (5-5-22) structure based on its unit cell lengths[1].

The Fluorine Effect: Electronic Tuning with Minimal Steric Disruption

Fluorine is unique among halogens. With a van der Waals radius of 1.47 Å, it is only slightly larger than hydrogen (1.20 Å), allowing it to replace hydrogen without inducing severe steric clashes. However, its extreme electronegativity fundamentally alters the electrostatic potential of the aromatic ring.

  • Mono-fluorination (e.g., 2-Fluorobenzoic Acid): Unlike the herringbone packing of BA, mono-fluorinated benzoic acids typically shift to a corrugated layered packing (the 6-4-25 structure). The fluorine atom introduces secondary, multi-centered C–H···F interactions that guide the assembly of the dimers without breaking the planarity of the molecule[1].

  • Poly-fluorination: As the degree of fluorination increases (e.g., 3,4,5-trifluorobenzoic acid), the structural landscape becomes highly tunable. When co-crystallized with unsubstituted BA, poly-fluorobenzoic acids can form a continuous spectrum of solid solutions and distinct cocrystals, driven by the geometric positioning and intermolecular bonding capabilities of the fluorine atoms[2].

The Chlorine Alternative: Steric Clash and Conformational Twisting

By comparison, substituting hydrogen with chlorine (van der Waals radius 1.75 Å) at the ortho position (2-Chlorobenzoic acid) introduces significant steric bulk. This steric hindrance forces the carboxylic acid group out of the plane of the phenyl ring to minimize repulsive halogen-oxygen interactions[3]. Consequently, the crystal packing shifts from planar layers to undulating sheets, drastically altering the mechanical and dissolution properties of the crystal.

Quantitative Structural Comparison

The following table summarizes the divergent crystallographic outcomes based on the type of substitution.

CompoundSubstitutionCrystal SystemSpace GroupPrimary Packing MotifCarboxyl-Ring Coplanarity
Benzoic Acid (BA) None (H)Monoclinic P21​/c Herringbone (5-5-22)Planar
2-Fluorobenzoic Acid Ortho-FMonoclinic P21​/c Corrugated Layers (6-4-25)Planar
4-Fluorobenzoic Acid Para-FMonoclinic P21​/c Bifurcated C-H···F NetworksPlanar
2-Chlorobenzoic Acid Ortho-ClMonoclinic C2/c Undulating SheetsOut-of-plane (Steric clash)

Mechanistic Visualization of Crystal Packing Divergence

G BA Unsubstituted Benzoic Acid (Herringbone Packing) F_Sub Fluorine Substitution (Minimal Steric Disruption) BA->F_Sub Electronegativity shift Cl_Sub Chlorine Substitution (High Steric Bulk) BA->Cl_Sub Radius increase Planar Planar Dimer Retention (Corrugated Layers) F_Sub->Planar C-H...F interactions Cocrystal Poly-F Substitution (Solid Solutions & Cocrystals) F_Sub->Cocrystal Supramolecular tuning Twisted Out-of-Plane Carboxyl (Undulating Sheets) Cl_Sub->Twisted Steric clash

Mechanistic divergence of crystal packing based on halogen substitution.

Experimental Workflows: A Self-Validating System

To accurately assess these structural shifts, empirical crystallization must be tightly coupled with diffraction validation. Below is the standard operating protocol I utilize for screening and validating fluorinated benzoic acid solid solutions and cocrystals.

Protocol 1: Cocrystallization via Controlled Solvent Evaporation

Causality Focus: The choice of solvent and evaporation rate is critical. Rapid precipitation leads to kinetic trapping (amorphous or metastable polymorphs), whereas slow evaporation allows the system to navigate the lattice energy landscape toward the thermodynamic minimum.

  • Preparation: Weigh equimolar amounts (e.g., 0.5 mmol) of unsubstituted Benzoic Acid and the target Fluorobenzoic Acid (e.g., 3,4,5-trifluorobenzoic acid).

  • Solvation: Dissolve the mixture in 10 mL of an ethanol/water mixture (10:1 v/v). Rationale: Ethanol effectively solvates the hydrophobic aromatic rings, while the trace water stabilizes the hydrophilic carboxylic acid groups during the initial nucleation phase.

  • Thermal Homogenization: Heat the solution to a gentle boil (~75°C) for 15 minutes to ensure complete dissolution and the destruction of any pre-existing supramolecular aggregates.

  • Controlled Crystallization: Filter the hot solution through a 0.22 µm PTFE syringe filter into a clean vial. Cover the vial with parafilm, puncture 2-3 small pinholes, and leave it undisturbed at ambient temperature (20–25°C) for 3 to 7 days.

Protocol 2: Self-Validating Diffraction Workflow (SCXRD & PXRD)

Causality Focus: A single crystal may not represent the bulk powder. This protocol uses a closed-loop validation system where single-crystal data is used to simulate a powder pattern, which is then cross-referenced against the actual bulk material.

  • Single-Crystal X-Ray Diffraction (SCXRD):

    • Select a pristine, defect-free crystal under polarized light microscopy.

    • Mount the crystal on a diffractometer equipped with Mo Kα radiation ( λ = 0.71073 Å).

    • Crucial Step: Cool the sample to 200 K using a nitrogen stream. Rationale: Lowering the temperature reduces atomic thermal motion (Debye-Waller factors), allowing for precise resolution of the fluorine positions and the subtle C–H···F interaction networks[4].

    • Solve the structure using direct methods and refine F² values. Export the resulting .cif file.

  • Powder X-Ray Diffraction (PXRD) Validation:

    • Harvest the remaining bulk crystals from the vial and gently grind them into a fine powder using an agate mortar.

    • Collect the experimental PXRD diffractogram (Cu Kα radiation, 2 θ range 5°–50°).

    • Self-Validation Check: Import the SCXRD .cif file into crystallographic software (e.g., Mercury) and generate a simulated PXRD pattern. Overlay the simulated pattern with the experimental bulk pattern. A 1:1 match in peak positions confirms phase purity and validates that the single crystal is highly representative of the bulk crystallization product.

Conclusion

Fluorine substitution offers a highly precise mechanism for engineering the crystal structure of benzoic acid derivatives. Because fluorine mimics the size of hydrogen while exerting profound electronic effects, it enables the formation of novel corrugated layers and solid solutions without the destructive steric clashes seen with larger halogens like chlorine. By employing rigorous, self-validating crystallographic workflows, researchers can predictably harness these C–H···F interactions to optimize the solid-state properties of advanced molecular materials.

References

  • Evolution of Cocrystals from Solid Solutions in Benzoic Acid–Mono/poly-fluorobenzoic Acid Combinations, Crystal Growth & Design - ACS Publications,[Link]

  • Energy versus density plot for top 100 predicted structures of benzoic acid, ResearchGate,[Link]

  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties, MDPI,[Link]

  • 2-Chloro-6-fluorobenzoic acid, PMC - NIH,[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Correlating Substituent Effects with Reactivity in Aromatic Compounds

For researchers and professionals in drug development and materials science, understanding and predicting how a simple change in a molecule's structure can dramatically alter its chemical behavior is paramount. In the re...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, understanding and predicting how a simple change in a molecule's structure can dramatically alter its chemical behavior is paramount. In the realm of aromatic chemistry, the addition of a substituent to a benzene ring is never a trivial matter. It governs the speed of a reaction and dictates where subsequent reactions will occur.[1][2] This guide provides an in-depth comparison of the foundational models used to quantify these substituent effects, offering both the theoretical underpinnings and the practical experimental frameworks necessary for their application. We will move beyond simple qualitative rules to explore the quantitative power of Linear Free-Energy Relationships (LFERs), which form the bedrock of modern physical organic chemistry.[3][4][5]

Pillar 1: The Hammett Equation - A Foundational Approach to Electronic Effects

The journey into quantifying substituent effects begins with the pioneering work of Louis Plack Hammett.[6][7] Before Hammett, chemists had qualitative rules—knowing, for example, that a nitro group deactivates a benzene ring to electrophilic attack, while an amino group activates it.[1][8] Hammett's genius was in establishing a quantitative scale through the development of a Linear Free-Energy Relationship (LFER).[6][7] LFERs are based on the principle that if you make a small, systematic change to a reactant (like changing a substituent), the resulting change in the reaction's free energy of activation will be proportional to the change in the Gibbs free energy for a related reference reaction.[7][9][10]

The Hammett equation is the cornerstone of this concept for aromatic systems[6]:

log(k/k₀) = ρσ or log(K/K₀) = ρσ

Where:

  • k or K is the rate or equilibrium constant for the reaction with a substituted aromatic ring.[6][7]

  • k₀ or K₀ is the rate or equilibrium constant for the unsubstituted (hydrogen) aromatic ring.[6][7]

  • σ (Sigma) is the Substituent Constant , which quantifies the electronic influence (both inductive and resonance effects) of a particular substituent. It is independent of the reaction itself.[6][11][12]

  • ρ (Rho) is the Reaction Constant , which measures the sensitivity of a specific reaction to the electronic effects of the substituents.[6][13]

Defining the Scale: The Substituent Constant (σ)

Hammett established his scale by using a standard reaction: the ionization of substituted benzoic acids in water at 25°C.[7][11] For this specific reaction, the reaction constant (ρ) was defined as 1.[6][14]

  • Electron-withdrawing groups (EWGs) like -NO₂ or -CN stabilize the benzoate anion, increasing the acidity relative to benzoic acid. This results in a positive σ value .[6]

  • Electron-donating groups (EDGs) like -CH₃ or -OCH₃ destabilize the anion, decreasing acidity. This results in a negative σ value .[6]

  • Hydrogen is the reference point, with σ = 0 .[6]

The position of the substituent matters. Constants are typically denoted as σ_m_ (meta) and σ_p_ (para). Ortho substituents are generally excluded from basic Hammett analysis because their effects are complicated by steric interactions with the reaction center.[9]

Interpreting the Reaction: The Reaction Constant (ρ)

The reaction constant, ρ, is determined by plotting log(k/k₀) against the known σ values for a series of substituents. The slope of this "Hammett Plot" is ρ.[13] The sign and magnitude of ρ provide profound insight into the reaction mechanism[7][13]:

  • ρ > 1 : The reaction is more sensitive to substituent effects than the ionization of benzoic acid. This implies that a significant negative charge is being built up during the rate-determining step, or a positive charge is being lost.[7]

  • 0 < ρ < 1 : The reaction is less sensitive to substituents, but a negative charge is still being developed (or positive charge lost).[7]

  • ρ < 0 : The reaction has the opposite sensitivity. A positive charge is building up (or a negative charge is being lost) in the transition state. Electron-donating groups (negative σ) accelerate the reaction. This is characteristic of most electrophilic aromatic substitution reactions.[15]

A non-linear Hammett plot is also highly informative, often indicating a change in the reaction mechanism or rate-determining step as the electronic nature of the substituent is varied.[3][7]

Caption: A typical Hammett plot for a reaction with ρ > 0.

Pillar 2: Advanced Models for Deeper Mechanistic Insight

While powerful, the standard Hammett equation combines all electronic effects into a single parameter. To achieve a more nuanced understanding, it's often necessary to dissect these effects further or account for factors beyond electronic influence.

Swain-Lupton Equation: Separating Field and Resonance Effects

The Swain-Lupton equation was developed to deconstruct the σ constant into independent parameters for field/inductive effects (F) and resonance effects (R).[16][17] This dual-parameter approach provides a more detailed picture of how a substituent electronically influences a reaction center[18][19][20]:

log(k/k₀) = fF + rR

Here, F and R are the field and resonance constants for a given substituent, while f and r are the sensitivity factors for a given reaction series. This separation is crucial for understanding reactions where the transition state has a specific resonance demand that isn't accurately captured by the benzoic acid ionization model. For example, it can distinguish between a substituent's ability to donate electrons through a pi system (resonance) versus its through-bond electron-withdrawing nature (inductive effect).

Taft Equation: Quantifying Steric and Non-Aromatic Polar Effects

The Hammett equation is limited to meta- and para-substituted aromatic systems.[9][21] To address aliphatic systems and, crucially, the steric hindrance often presented by ortho-substituents, Robert W. Taft developed a modified equation.[21][22][23]

log(k/k₀) = ρσ + δEₛ

The Taft equation introduces two new sets of parameters[22]:

  • Polar Substituent Constant (σ)*: This quantifies only the polar (inductive and field) effects of a substituent. Taft ingeniously isolated this by comparing the rates of base-catalyzed and acid-catalyzed hydrolysis of aliphatic esters. He reasoned that the acid-catalyzed mechanism is highly sensitive to steric effects but minimally to polar effects, while the base-catalyzed mechanism is sensitive to both. The difference between the two rates thus allows for the calculation of the purely polar effect.[14]

  • Steric Substituent Constant (Eₛ) : This constant quantifies the steric bulk of a substituent. It is derived from the rates of acid-catalyzed ester hydrolysis, where steric hindrance is the dominant substituent effect.[23] A more negative Eₛ value indicates greater steric bulk.[22]

  • ρ and δ*: These are the reaction constants that measure the sensitivity of the reaction to polar and steric effects, respectively.[22]

LFER_Models Substituent_Effect Total Substituent Effect Electronic Electronic Effects Substituent_Effect->Electronic Steric Steric Effects Substituent_Effect->Steric Inductive Inductive / Field (F) Electronic->Inductive Resonance Resonance (R) Electronic->Resonance Hammett Hammett Equation (log(k/k₀) = ρσ) Combines Electronic Effects Electronic->Hammett Taft Taft Equation (log(k/k₀) = ρσ + δEs) Separates Polar and Steric Swain_Lupton Swain-Lupton Equation (log(k/k₀) = fF + rR) Separates F and R Swain_Lupton->Electronic Dissects Taft->Substituent_Effect Dissects Experimental_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_analysis 3. Analysis & Data Processing Prep1 Prepare a stock solution containing equimolar amounts of benzene, toluene, and acetophenone in a suitable solvent (e.g., 1,2-dichloroethane). Prep2 Add a known amount of an internal standard (e.g., undecane) for GC quantification. Prep1->Prep2 Prep3 Cool the mixture in an ice bath to maintain a constant temperature (0°C) and minimize side reactions. Prep2->Prep3 React1 Slowly add a solution of Br₂ in the same solvent. The amount of Br₂ should be substoichiometric (e.g., 10 mol%) to ensure competition. Prep3->React1 React2 Stir the reaction mixture vigorously for a set time (e.g., 30 minutes) to ensure homogeneity. React1->React2 React3 Quench the reaction by adding an aqueous solution of sodium bisulfite (NaHSO₃) to consume excess Br₂. React2->React3 Analysis1 Extract the organic layer, wash with brine, dry over MgSO₄, and filter. React3->Analysis1 Analysis2 Analyze the final mixture using Gas Chromatography (GC) to determine the relative amounts of unreacted starting materials and brominated products. Analysis1->Analysis2 Analysis3 Calculate the relative rate constants (k_rel) from the ratio of products formed, corrected for the initial concentrations and internal standard response. Analysis2->Analysis3

Caption: Workflow for a competitive kinetics experiment.

Step-by-Step Methodology
  • Preparation of Substrate Mixture:

    • Action: Accurately prepare a 10 mL stock solution in 1,2-dichloroethane containing benzene (1 M), toluene (1 M), acetophenone (1 M), and undecane (0.1 M) as an internal standard.

    • Causality: Using equimolar concentrations simplifies the final rate calculations. The internal standard is crucial for correcting for variations in sample injection volume during GC analysis, ensuring high accuracy.

  • Reaction Initiation:

    • Action: Transfer the stock solution to a round-bottom flask equipped with a magnetic stirrer and cool to 0°C in an ice-water bath.

    • Action: Prepare a 0.5 M solution of Br₂ in 1,2-dichloroethane. Slowly add 0.2 mL of this solution (0.1 mmol Br₂) to the stirring substrate mixture over 1 minute.

    • Causality: Slow addition of the limiting reagent (Br₂) ensures that it reacts as it is added, reflecting the instantaneous kinetic preferences. Maintaining a low, constant temperature prevents thermal runaway and reduces the rate of potential side reactions.

  • Reaction and Quenching:

    • Action: Allow the mixture to stir at 0°C for 30 minutes.

    • Action: Quench the reaction by adding 5 mL of a 10% aqueous sodium bisulfite solution. Stir until the bromine color disappears.

    • Causality: The reaction time is chosen to allow for significant conversion of the most reactive species without consuming all starting materials. Quenching immediately stops the reaction by destroying the electrophile, providing a precise snapshot of the product distribution at a specific time.

  • Workup and Analysis:

    • Action: Transfer the mixture to a separatory funnel, separate the organic layer, wash with 5 mL of saturated NaCl solution (brine), and dry over anhydrous MgSO₄.

    • Action: Analyze the organic layer by Gas Chromatography with Flame Ionization Detection (GC-FID).

    • Causality: Standard organic workup removes water and inorganic salts that could interfere with GC analysis. GC-FID provides excellent separation and quantification of the volatile organic components.

  • Data Interpretation:

    • Action: Integrate the peak areas for the brominated products (bromobenzene, bromotoluenes, bromoacetophenone) and the internal standard.

    • Action: The relative rate of reaction for a substrate (e.g., toluene) versus the reference (benzene) is calculated as: k_toluene / k_benzene = (Peak Area of Bromotoluenes / Initial Concentration of Toluene) / (Peak Area of Bromobenzene / Initial Concentration of Benzene).

    • Expected Outcome: You will find that toluene reacts much faster than benzene (k_rel > 1), while acetophenone reacts much slower (k_rel < 1), quantitatively confirming the activating effect of the -CH₃ group and the deactivating effect of the -COCH₃ group.

Conclusion

The correlation of substituent effects with reactivity in aromatic compounds is a powerful example of how empirical observations can be translated into robust, predictive quantitative models. The Hammett, Swain-Lupton, and Taft equations are not merely academic exercises; they are indispensable tools for the modern chemist. They allow researchers to rationalize reaction outcomes, elucidate complex mechanisms, and, most importantly, design molecules with tailored reactivity for applications ranging from targeted pharmaceuticals to advanced functional materials. By combining a deep understanding of these LFER models with rigorous experimental validation, scientists can accelerate the discovery and development process with precision and confidence.

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Sources

Validation

identifying self-association of substituted benzoic acids in solution using spectroscopy

An in-depth technical guide for researchers, scientists, and drug development professionals on evaluating the self-association of substituted benzoic acids. Mechanistic Drivers of Benzoic Acid Self-Association In pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on evaluating the self-association of substituted benzoic acids.

Mechanistic Drivers of Benzoic Acid Self-Association

In pharmaceutical development and crystallization engineering, understanding the speciation of active pharmaceutical ingredients (APIs) in solution is critical. Substituted benzoic acids exhibit a strong propensity to self-associate, predominantly forming cyclic dimers via intermolecular hydrogen bonding between their carboxylic acid groups[1]. The thermodynamic stability of these aggregates—quantified by the dimerization constant ( Kd​ )—is dictated by two primary factors:

  • Solvent Competition: The choice of solvent fundamentally alters the equilibrium. In apolar solvents (e.g., carbon tetrachloride, chloroform) or those with low hydrogen bond acceptor propensity, benzoic acids predominantly exist as hydrogen-bonded dimers[2]. For example, the Kd​ of unsubstituted benzoic acid is approximately 2300 L·mol⁻¹ in CCl₄, but drops to 400 L·mol⁻¹ in CHCl₃ due to weak competitive hydrogen bonding between chloroform and the monomer carbonyl[3]. Conversely, polar solvents with a hydrogen bond acceptor propensity β>0.3 actively interact with the carboxylic group, screening self-association[2].

  • Substituent Effects: The electronic nature (inductive and resonance effects) of ring substituents (e.g., -NO₂, -OH, -OCH₃) modulates the acidity and hydrogen-bond donor/acceptor strength of the carboxyl group. Furthermore, weak interactions such as π⋯π stacking and CH₃ ⋯π interactions, dictated by the substituents, influence the overall structural geometry of the self-associates[2].

Thermodynamic and kinetic drivers influencing benzoic acid dimerization in solution.

Spectroscopic Modalities: A Comparative Analysis

To accurately identify and quantify speciation states, researchers rely on orthogonal spectroscopic techniques. Each modality offers distinct advantages and sensitivities.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR directly probes the vibrational modes of the carboxylic acid group. The monomeric C=O stretch typically appears at higher wavenumbers (e.g., ~1742 cm⁻¹), whereas the hydrogen-bonded cyclic dimer shifts to lower frequencies (e.g., ~1696 cm⁻¹)[1]. Additionally, the O-H stretching vibration transforms from a sharp peak at ~3580 cm⁻¹ (free) to a broad band between 2500–3300 cm⁻¹ (bound) due to hydrogen bond interference[4].

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for probing dimers in solution and predicting co-crystallization[5]. Because hydrogen bond exchange is typically fast on the NMR timescale, a single population-weighted average chemical shift is observed for the carboxylic proton (-COOH). As concentration increases, the equilibrium shifts toward the dimer, causing the -COOH proton signal to shift significantly downfield.

UV-Vis Spectroscopy

While UV-Vis and FT-Raman provide complementary data on electronic properties (HOMO-LUMO gaps) and structural characteristics[6], UV-Vis is generally less specific for direct hydrogen-bond quantification compared to FTIR and NMR.

Quantitative Data Summary

Table 1: Characteristic Spectral Shifts for Benzoic Acid Dimerization

Spectroscopic ModalityTarget Functional Group / NucleusMonomer Signal (Free)Dimer Signal (H-Bound)Sensitivity / Kd​ Range
FTIR C=O Stretch~1730 – 1760 cm⁻¹~1680 – 1710 cm⁻¹High / 102−104M−1
FTIR O-H Stretch~3580 cm⁻¹ (Sharp)2500 – 3300 cm⁻¹ (Broad)High / 102−104M−1
¹H NMR Carboxylic Proton (-COOH)~7.0 – 8.0 ppm~11.0 – 13.0 ppmVery High / 101−104M−1
¹³C NMR Carbonyl Carbon (C=O)~168 ppm~172 ppmModerate
UV-Vis π→π∗ Transition~230 nm~235 nm (Bathochromic)Low (Indirect)

Table 2: Performance Comparison of Spectroscopic Alternatives

TechniquePrimary Data OutputStructural SpecificityAdvantagesLimitations
FTIR Vibrational frequenciesHighDirect observation of H-bond formation; distinguishes specific oligomers.Requires IR-transparent solvents (e.g., CCl₄); water interference is severe.
NMR Chemical shifts (ppm)Very HighQuantifies equilibrium constants ( Kd​ ) highly accurately via dilution titration.Fast exchange yields average signals; requires deuterated solvents.
UV-Vis Electronic transitionsLowHigh sensitivity to concentration changes; rapid screening.Indirect measurement; cannot definitively prove cyclic dimer formation.

Self-Validating Experimental Protocols

To ensure scientific integrity, protocols must be designed as self-validating systems. The most critical failure mode in these experiments is water contamination, as adventitious water acts as a competitive hydrogen-bond participant, forming hydrated species like HA⋅H2​O and (HA)2​⋅H2​O [7].

Self-validating workflow for determining dimerization constants via spectroscopy.

Protocol A: FTIR Concentration Series in Apolar Solvents

Causality Check: We utilize apolar solvents (CCl₄ or CHCl₃) to prevent solvent-solute hydrogen bonding from overwhelming solute-solute interactions. CaF₂ or KBr liquid cells are mandatory because standard glass/quartz strongly absorbs infrared radiation in the regions of interest.

  • Solvent Preparation: Dry CCl₄ over activated 3Å molecular sieves for 48 hours prior to use to eliminate hydration artifacts[7].

  • Stock Solution: Prepare a 10 mM stock solution of the substituted benzoic acid in anhydrous CCl₄.

  • Serial Dilution: Create a concentration series ranging from 0.1 mM to 10 mM. Self-Validation Step: Weigh all samples analytically and calculate exact molarities to ensure precise pathlength/concentration correlation (Beer-Lambert Law).

  • Spectral Acquisition: Inject solutions into a CaF₂ liquid cell (pathlength 0.1 mm to 1.0 mm depending on concentration). Collect spectra from 4000 to 400 cm⁻¹ at a resolution of 2 cm⁻¹.

  • Data Processing: Deconvolute the C=O stretching region. Track the integrated intensities of the monomer peak (~1742 cm⁻¹) and the dimer peak (~1696 cm⁻¹)[1]. Calculate the Kd​ using the ratio of integrated areas, factoring in the respective molar extinction coefficients.

Protocol B: ¹H NMR Dilution Titration

Causality Check: Because the monomer and dimer are in rapid exchange, we cannot integrate separate peaks. Instead, we track the concentration-dependent movement of the single -COOH peak. Non-linear regression is required to extrapolate the theoretical pure monomer and pure dimer chemical shifts.

  • Sample Preparation: Prepare a 50 mM stock solution of the substituted benzoic acid in anhydrous CDCl₃ (stored over silver foil and molecular sieves to prevent acid-catalyzed degradation and water absorption).

  • Titration: Prepare 10-15 samples ranging from 0.5 mM to 50 mM directly in standard 5 mm NMR tubes.

  • Acquisition: Acquire ¹H NMR spectra at a strictly controlled temperature (e.g., 298 K), as Kd​ is highly temperature-dependent. Use a sufficient relaxation delay (D1 > 5s) to ensure accurate baseline resolution.

  • Shift Tracking: Record the chemical shift ( δobs​ ) of the carboxylic acid proton.

  • Non-Linear Regression: Fit the δobs​ vs. Concentration ( Ct​ ) data to the dimerization isotherm equation:

    δobs​=δd​+(δm​−δd​)4Kd​Ct​1+8Kd​Ct​​−1​

    Self-Validation Step: Ensure the calculated δm​ (monomer shift) aligns with theoretical gas-phase or highly dilute predictions to validate the model's accuracy.

Sources

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